Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Description
Properties
Molecular Formula |
C₂₇H₄₄N₇O₁₈P₃S |
|---|---|
Molecular Weight |
879.6 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Coenzyme A S-(2-Ethyl-3-oxobutanoate): Properties, Synthesis, and Metabolic Significance
This technical guide provides a comprehensive overview of the fundamental properties of Coenzyme A S-(2-Ethyl-3-oxobutanoate), a unique thioester of Coenzyme A (CoA). As this molecule is not extensively characterized in existing literature, this document synthesizes established principles of biochemistry and analytical chemistry to offer a predictive yet robust framework for researchers, scientists, and drug development professionals. We will delve into its chemical nature, propose synthetic methodologies, explore its putative metabolic roles, and detail analytical techniques for its study.
The Central Scaffold: Coenzyme A
Coenzyme A (CoA) is a ubiquitous and essential cofactor in all domains of life, playing a pivotal role in numerous metabolic pathways.[1][2] Its primary function is to act as a carrier of acyl groups, which it does through the formation of a high-energy thioester bond with its terminal sulfhydryl group.[1][3] This activation of acyl groups is critical for their participation in both anabolic and catabolic reactions.[1][2][4]
Structure and Physicochemical Properties of Coenzyme A
The structure of Coenzyme A is a complex assembly of a β-mercaptoethylamine unit, the vitamin pantothenic acid (B5), and an adenosine 3'-phosphate 5'-diphosphate moiety.[1][3][5] This intricate structure bestows upon it specific chemical properties that are central to its biological function.
| Property | Value | Reference |
| Molecular Formula | C21H36N7O16P3S | [1][6] |
| Molar Mass | 767.535 g/mol | [1][6] |
| UV-vis (λmax) | 259.5 nm | [1] |
| Absorbance (ε259) | 16.8 mM−1 cm−1 | [1] |
| Key Functional Group | Terminal sulfhydryl (-SH) group | [3][5] |
The reactive thiol group is the business end of the molecule, readily forming thioesters with carboxylic acids.[1][7]
Biosynthesis of Coenzyme A
The biosynthesis of CoA is a highly conserved five-step enzymatic pathway that utilizes pantothenate (vitamin B5), L-cysteine, and ATP.[1][8][9] The pathway is tightly regulated, primarily through feedback inhibition of the first enzyme, pantothenate kinase (PanK), by CoA and its thioesters.[8]
Caption: The five-step enzymatic pathway of Coenzyme A biosynthesis.
Coenzyme A S-(2-Ethyl-3-oxobutanoate): A Novel Thioester
Building upon the foundational understanding of CoA, we now turn our attention to the specific molecule of interest. "Coenzyme A S-(2-Ethyl-3-oxobutanoate)" denotes a thioester where the 2-ethyl-3-oxobutanoate acyl group is attached to the sulfur atom of CoA.
Predicted Structure and Properties
The acyl group, 2-ethyl-3-oxobutanoate, is a branched-chain beta-keto acid derivative. The presence of both a keto group and an ethyl branch will influence the molecule's steric and electronic properties, and consequently, its interaction with enzymes.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C29H48N7O18P3S | Based on the addition of C8H12O2 to the CoA formula. |
| Molar Mass | ~923.7 g/mol | Sum of the molar masses of CoA and the acyl group, minus the mass of water. |
| Stability | The thioester bond is a high-energy bond, susceptible to hydrolysis. | Thioesters are thermodynamically less stable than oxygen esters.[7] |
| Solubility | Water-soluble | The large, charged CoA moiety will dominate the solubility profile. |
Synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate)
The synthesis of CoA thioesters can be achieved through both chemical and enzymatic methods.[10] For a novel molecule like Coenzyme A S-(2-Ethyl-3-oxobutanoate), a chemical approach offers greater flexibility. One of the most effective methods involves the acylation of CoA with an activated form of the corresponding carboxylic acid.[10][11][12]
Proposed Synthetic Workflow
A plausible synthetic route would involve the activation of 2-ethyl-3-oxobutanoic acid, followed by its reaction with Coenzyme A in an aqueous buffer.
Caption: Proposed workflow for the chemical synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Activation of 2-Ethyl-3-oxobutanoic Acid
The carboxylic acid can be activated using a variety of reagents. A common method is the formation of a mixed anhydride with ethyl chloroformate.[10]
-
Dissolve 2-ethyl-3-oxobutanoic acid in an anhydrous organic solvent (e.g., THF).
-
Add a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine).
-
Cool the reaction mixture to 0°C.
-
Slowly add ethyl chloroformate and stir for 1-2 hours at 0°C.
-
The resulting mixed anhydride is used immediately in the next step.
Step 2: Acylation of Coenzyme A
-
Prepare a solution of Coenzyme A in a suitable aqueous buffer (e.g., sodium bicarbonate, pH 8.0-8.5).
-
Slowly add the activated 2-ethyl-3-oxobutanoic acid solution to the CoA solution with vigorous stirring.
-
Maintain the pH of the reaction mixture by adding a dilute base as needed.
-
Monitor the reaction progress by HPLC.
Step 3: Purification and Characterization
-
Purify the reaction mixture using reversed-phase high-performance liquid chromatography (HPLC).
-
Characterize the purified product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and by nuclear magnetic resonance (NMR) spectroscopy to verify the structure.
Putative Metabolic Role and Significance
The metabolic fate of Coenzyme A S-(2-Ethyl-3-oxobutanoate) can be inferred from the metabolism of other branched-chain acyl-CoA esters. These molecules are typically intermediates in the degradation of branched-chain amino acids and fatty acids.[13]
Potential Metabolic Pathways
Given its structure, Coenzyme A S-(2-Ethyl-3-oxobutanoate) could potentially be an intermediate in:
-
Amino Acid Catabolism: The degradation of isoleucine produces propionyl-CoA and acetyl-CoA, and involves branched-chain keto-acid intermediates.
-
Fatty Acid Metabolism: It could be a product of the β-oxidation of branched-chain fatty acids.[13]
The presence of the keto group suggests that it could be a substrate for ketothiolases, which would cleave the molecule to yield simpler acyl-CoA products.
Caption: A hypothetical metabolic pathway for the target molecule.
Analytical Methodologies
The accurate detection and quantification of acyl-CoAs in biological samples are challenging due to their low abundance and instability.[14][15] Liquid chromatography-mass spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis due to its high sensitivity and selectivity.[14][16][17][18]
LC-MS/MS for the Analysis of Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Sample Preparation:
-
Homogenize biological samples in a cold extraction buffer containing an internal standard.
-
Precipitate proteins with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in the LC mobile phase.
LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Column | Reversed-phase C18 | Provides good retention and separation of acyl-CoAs. |
| Mobile Phase A | Water with 0.1% formic acid | Acidifies the mobile phase to improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Elutes the analytes from the column. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Acyl-CoAs ionize well in positive mode. |
| MS/MS Transition | Monitor for the specific precursor-to-product ion transition for the target molecule. | Provides high selectivity and sensitivity. |
This robust analytical method will allow for the sensitive and specific quantification of Coenzyme A S-(2-Ethyl-3-oxobutanoate) in complex biological matrices, enabling the exploration of its metabolic significance.
Conclusion
While "Coenzyme A S-(2-Ethyl-3-oxobutanoate)" represents a novel molecular entity, a strong predictive framework for its properties and behavior can be constructed from the well-established chemistry and biochemistry of Coenzyme A and its thioesters. This guide provides researchers with the foundational knowledge and practical methodologies to synthesize, identify, and quantify this molecule, paving the way for a deeper understanding of its potential role in cellular metabolism and disease.
References
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Coenzyme A. Wikipedia. Available at: [Link]
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Structure and biological functions of coenzyme A. Maharaja College, Ara. Available at: [Link]
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Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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coenzyme A biosynthesis | Pathway. PubChem. Available at: [Link]
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Chromatographic methods for the determination of acyl-CoAs. Analytical Methods (RSC Publishing). Available at: [Link]
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Acyl-CoA: Biological Function and Analytical Methods. MetwareBio. Available at: [Link]
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Coenzyme A biosynthesis. Reactome Pathway Database. Available at: [Link]
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Universal coenzyme A biosynthetic pathway. PANK, pantothenate kinase... ResearchGate. Available at: [Link]
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Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. Chemical Reviews (ACS Publications). Available at: [Link]
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Coenzyme A Biosynthesis Pathway (None). Gosset. Available at: [Link]
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The two faces of coenzyme A in cellular biology. Ovid. Available at: [Link]
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The Pathophysiological Role of CoA. PMC. Available at: [Link]
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Synthesis of acyl-CoA thioesters. Canadian Science Publishing. Available at: [Link]
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Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids. Analytical Chemistry (ACS Publications). Available at: [Link]
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Thioester. Wikipedia. Available at: [Link]
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Road map for the synthesis of biologically relevant CoA-thioesters. ResearchGate. Available at: [Link]
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Coenzyme A. Slideshare. Available at: [Link]
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7.7: Coenzyme A. Chemistry LibreTexts. Available at: [Link]
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Fatty acyl-CoA esters. Wikipedia. Available at: [Link]
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Coenzyme A. PubChem. Available at: [Link]
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Acyl-CoA Metabolism and Partitioning. PMC. Available at: [Link]
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Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins. PubMed. Available at: [Link]
-
Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling. Biochemical Society Transactions. Available at: [Link]
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An In-depth Technical Guide to Coenzyme A S-(2-Ethyl-3-oxobutanoate)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of Coenzyme A S-(2-Ethyl-3-oxobutanoate), a specialized acyl-CoA thioester. Given its nature as a potentially novel or custom-synthesized molecule, this document synthesizes foundational principles of coenzyme A biochemistry with specific structural information to offer a predictive and practical framework for its study and application.
Introduction: The Significance of Acyl-Coenzyme A Thioesters
Acyl-coenzyme A (acyl-CoA) thioesters are a class of critical metabolic intermediates central to numerous biochemical pathways. The high-energy thioester bond in these molecules activates the acyl group, rendering it susceptible to nucleophilic attack and facilitating a diverse array of enzymatic reactions.[1] These include fundamental processes such as the β-oxidation of fatty acids, the tricarboxylic acid (TCA) cycle, amino acid metabolism, and the biosynthesis of complex lipids and secondary metabolites like polyketides.[1][2] The precise structure of the acyl group dictates the specific metabolic fate and function of the acyl-CoA molecule, making each derivative a key player in cellular homeostasis and signaling.[3] Understanding the synthesis, regulation, and analysis of specific acyl-CoAs is therefore crucial for metabolic research, disease investigation, and the development of targeted therapeutics.[2][4]
Molecular Identification and Physicochemical Properties
| Property | Value | Source |
| Analyte Name | Coenzyme A S-(2-Ethyl-3-oxobutanoate) | LGC Standards[5] |
| Molecular Formula | C27H44N7O18P3S | LGC Standards[5] |
| Molecular Weight | 879.661 g/mol | LGC Standards[5] |
| Exact Mass | 879.168 Da | LGC Standards[5] |
| SMILES | CCC(C(=O)C)C(=O)SCCNC(=O)CCNC(=O)C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]1O[C@H]1OP(=O)(O)O)n2cnc3c(N)ncnc23 | LGC Standards[5] |
| InChI | InChI=1S/C27H44N7O18P3S/c1-5-15(14(2)35)26(40)56-9-8-29-17(36)6-7-30-24(39)21(38)27(3,4)11-49-55(46,47)52-54(44,45)48-10-16-20(51-53(41,42)43)19(37)25(50-16)34-13-33-18-22(28)31-12-32-23(18)34/h12-13,15-16,19-21,25,37-38H,5-11H2,1-4H3,(H,29,36)(H,30,39)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15?,16-,19?,20?,21+,25-/m1/s1 | LGC Standards[5] |
The structure consists of a coenzyme A moiety linked via a thioester bond to a 2-ethyl-3-oxobutanoate group. This acyl group features a ketone and an ethyl branch, suggesting it may be an intermediate or an analog inhibitor in pathways involving branched-chain amino acid metabolism or polyketide biosynthesis.
Postulated Biochemical Significance and Metabolic Pathways
While the specific enzymatic pathways involving Coenzyme A S-(2-Ethyl-3-oxobutanoate) are not documented, its structure allows for informed hypotheses regarding its potential roles.
Causality of Postulated Roles:
-
Substrate for Polyketide Synthases (PKS): PKS enzymes utilize various acyl-CoA "starter" and "extender" units to build complex natural products. The 2-ethyl-3-oxobutanoate moiety could potentially serve as a non-canonical extender unit in a PKS assembly line, leading to novel polyketide structures.
-
Intermediate in Branched-Chain Metabolism: The ethyl group at the alpha-position is reminiscent of intermediates in the degradation pathways of isoleucine or in novel fatty acid synthesis. It could be a substrate for, or an inhibitor of, enzymes such as acyl-CoA dehydrogenases or thiolases.[6]
-
Enzyme Inhibitor: The molecule could act as a mechanism-based inhibitor or a competitive inhibitor for enzymes that normally process structurally similar acyl-CoAs, such as acetoacetyl-CoA.[7] The ethyl group could provide steric hindrance or altered electronic properties that disrupt catalytic activity.
A logical workflow for investigating the metabolic role of this molecule is outlined below.
Caption: Workflow for elucidating the metabolic role of a novel acyl-CoA.
Methodologies: Synthesis and Analysis
The study of Coenzyme A S-(2-Ethyl-3-oxobutanoate) requires robust methods for its synthesis and subsequent detection in complex biological matrices.
Synthesis of Coenzyme A Thioesters
The synthesis of CoA thioesters can be achieved through both non-enzymatic and enzymatic methods.[6]
Protocol: Non-Enzymatic Acylation of Coenzyme A
This protocol is a general method adaptable for synthesizing various acyl-CoAs, including the target molecule, from the corresponding carboxylic acid.
-
Principle: The carboxylic acid (2-ethyl-3-oxobutanoic acid) is first activated, typically to an N-hydroxysuccinimide (NHS) ester or a mixed anhydride. This activated intermediate then readily reacts with the free thiol group of Coenzyme A in a buffered aqueous solution to form the desired thioester. The mild reaction conditions help preserve the integrity of the complex CoA molecule.
-
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: a. Dissolve 1.1 equivalents of 2-ethyl-3-oxobutanoic acid and 1.2 equivalents of N-hydroxysuccinimide in a suitable anhydrous organic solvent (e.g., Dichloromethane or Tetrahydrofuran). b. Add 1.2 equivalents of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and stir the reaction at room temperature for 4-6 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent under reduced pressure.
-
Thioester Formation: a. Dissolve Coenzyme A (lithium salt) in a 100 mM sodium phosphate buffer, pH 7.5. b. Dissolve the activated NHS ester from the previous step in a minimal amount of a water-miscible solvent like Dimethylformamide (DMF). c. Add the NHS ester solution dropwise to the stirring Coenzyme A solution at 4°C. d. Allow the reaction to proceed for 12-16 hours at 4°C.
-
Purification: a. Purify the crude reaction mixture using reversed-phase High-Performance Liquid Chromatography (HPLC) with a C18 column. b. Use a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM ammonium acetate) for elution. c. Monitor the elution at ~260 nm (adenine chromophore) and collect the fractions corresponding to the product peak. d. Lyophilize the purified fractions to obtain the final product.
-
Analysis of Acyl-CoA Thioesters
Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier analytical technique for the sensitive and specific detection of acyl-CoA species.[2][8]
Protocol: LC-MS/MS Analysis of Acyl-CoAs in Biological Samples
-
Principle: This method leverages the high separation power of liquid chromatography to resolve different acyl-CoA species from a complex biological extract. The separated molecules are then ionized (typically via electrospray ionization, ESI) and analyzed by a mass spectrometer. Tandem MS (MS/MS) provides high specificity by monitoring for characteristic fragment ions or neutral losses associated with the Coenzyme A moiety.[1]
-
Step-by-Step Methodology:
-
Sample Preparation (Metabolite Extraction): a. Flash-freeze the biological sample (e.g., cell pellet, tissue) in liquid nitrogen to quench metabolic activity. b. Add a cold extraction solvent (e.g., 75% methanol, 25% water) to the frozen sample. c. Homogenize the sample thoroughly using sonication or bead beating, keeping it on ice. d. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cellular debris. e. Collect the supernatant containing the metabolites and store at -80°C until analysis.
-
LC Separation: a. Column: C8 or C18 reversed-phase column.[8] b. Mobile Phase A: Water with 10 mM ammonium acetate, pH 5.3. c. Mobile Phase B: Acetonitrile. d. Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes. e. Flow Rate: 0.2-0.4 mL/min. f. Injection Volume: 5-10 µL.
-
MS/MS Detection: a. Ionization Mode: Positive or Negative ESI.[8] b. Analysis Mode: Selected Reaction Monitoring (SRM) or Precursor Ion Scanning. c. Characteristic Transitions:
- Precursor Scan: Scan for precursors of the adenosine 3',5'-diphosphate key fragment at m/z 428.0365.[1]
- Neutral Loss Scan: Scan for a neutral loss of the 5'-ADP moiety (507 Da).[1]
- SRM: For Coenzyme A S-(2-Ethyl-3-oxobutanoate), the specific transition would be from its precursor ion [M+H]+ (m/z 880.17) to a characteristic product ion.
-
Caption: LC-MS/MS workflow for the targeted analysis of Coenzyme A S-(2-Ethyl-3-oxobutanoate).
Conclusion and Future Directions
Coenzyme A S-(2-Ethyl-3-oxobutanoate) represents a structurally distinct acyl-CoA derivative with potential applications as a metabolic probe, an enzyme inhibitor, or a biosynthetic precursor. While its specific biological context is yet to be fully elucidated, the foundational knowledge of acyl-CoA biochemistry provides a robust framework for its investigation. The methodologies for its chemical synthesis and highly sensitive LC-MS/MS-based analysis are well-established. Future research should focus on employing these techniques to explore its interaction with purified enzymes, its metabolic fate in cellular systems, and its potential to modulate key metabolic pathways relevant to human health and disease.
References
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Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer. PMC. [Link]
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Analysis of medium-chain acyl-coenzyme A esters in mouse tissues by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]
-
Fatty acyl CoA analysis. Cyberlipid. [Link]
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Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. PMC. [Link]
-
Methods for measuring CoA and CoA derivatives in biological samples. PubMed. [Link]
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One-Step Transformation of Coenzyme A into Analogues by Transamidation. Organic Letters - ACS Publications. [Link]
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Analogs and Derivatives of Coenzyme A (CoA). Jena Bioscience. [Link]
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Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. Chemical Reviews - ACS Publications. [Link]
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Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes | Request PDF. ResearchGate. [Link]
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Coenzyme A biosynthesis: mechanisms of regulation, function and disease. PubMed. [Link]
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Unprecedented acetoacetyl-coenzyme A synthesizing enzyme of the thiolase superfamily involved in the mevalonate pathway. PNAS. [Link]
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Coenzyme A S-(2-Ethyl-3-oxobutanoate): Metabolic Flux, Enzymology, and Pharmacological Significance
An In-Depth Technical Guide to Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Executive Summary & Chemical Identity
Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also known as 2-Ethylacetoacetyl-CoA ) is a specialized acyl-CoA thioester intermediate characterized by an alpha-ethyl substitution on the acetoacetyl backbone. Unlike canonical linear beta-keto intermediates (e.g., acetoacetyl-CoA), this molecule presents unique steric challenges to metabolic enzymes, acting as a critical bifurcation point in the catabolism of branched-chain xenobiotics and the biosynthesis of complex polyketides.
This guide details its role as a metabolic intermediate in the breakdown of 2-ethylbutyric acid (a common pharmacophore), its behavior as a substrate for beta-ketothiolases, and its propensity to undergo decarboxylative shunts yielding 2-pentanone .
Chemical Specifications
| Parameter | Detail |
| IUPAC Name | S-(2-ethyl-3-oxobutanoyl)-CoA |
| Common Name | 2-Ethylacetoacetyl-CoA |
| Molecular Formula | C₂₇H₄₄N₇O₁₈P₃S |
| Key Moiety | 2-Ethyl-3-oxobutyryl group (Alpha-ethyl-beta-keto) |
| Physiological State | Anionic thioester (cytosolic/mitochondrial pH) |
| Stereochemistry | Typically occurs as the (S)-enantiomer in biological oxidations |
Biosynthesis and Formation Pathways
The formation of 2-ethylacetoacetyl-CoA is primarily driven by the mitochondrial beta-oxidation of exogenous branched-chain fatty acids or through specific biosynthetic condensations in bacteria.
A. The Xenobiotic Catabolism Route (Mammalian)
In mammalian systems, this molecule appears during the metabolism of 2-ethylbutyric acid and related plasticizers or drugs (e.g., valproic acid analogs).
-
Activation: 2-Ethylbutyrate is activated to 2-Ethylbutyryl-CoA by Acyl-CoA Synthetase.
-
Dehydrogenation: Acyl-CoA Dehydrogenase introduces a trans-double bond, yielding 2-ethylcrotonyl-CoA .
-
Hydration: Enoyl-CoA Hydratase adds water across the double bond to form 2-ethyl-3-hydroxybutyryl-CoA .
-
Oxidation: 3-Hydroxyacyl-CoA Dehydrogenase (HADHA) oxidizes the hydroxyl group to a ketone, generating 2-Ethylacetoacetyl-CoA .
B. The Polyketide Synthase (PKS) Route (Bacterial)
In organisms like Streptomyces, this molecule is synthesized as a building block for polyketide antibiotics.
-
Enzyme: Beta-ketoacyl-ACP synthase (FabH-like).
-
Mechanism: Condensation of an Acetyl-CoA primer with an Ethylmalonyl-CoA extender unit.
-
Result: Incorporation of an ethyl side chain into the growing polyketide backbone.
Metabolic Fate: The Thiolase Blockade & Shunt
The defining metabolic feature of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is its resistance to standard cleavage.
The Canonical Thiolase Reaction (Theoretical)
Ideally, Beta-ketothiolase (T2) would cleave the molecule via thiolysis:
-
Mechanism: Cysteine nucleophilic attack on the beta-keto (C3) carbonyl.
-
Product Logic: The "head" (C3-C4) becomes Acetyl-CoA.[1][2][3] The "tail" (C1-C2-Ethyl) picks up a proton at the alpha-carbon, converting the alpha-ethyl group into the terminal ethyl of a butyryl chain.
The "Steric Crunch" & Decarboxylative Shunt
Field Insight: The alpha-ethyl group creates significant steric hindrance at the enzyme active site, drastically reducing the reaction rate compared to linear or methyl-substituted analogs (like 2-methylacetoacetyl-CoA).
-
Consequence: The thioester accumulates in the mitochondria.
-
Shunt Pathway: Accumulated CoA esters are susceptible to Acyl-CoA Thioesterases , hydrolyzing the CoA bond to release free 2-ethylacetoacetate .
-
Terminal Fate: Free 2-ethylacetoacetate is unstable and undergoes spontaneous or enzymatic decarboxylation to form 2-pentanone , which is excreted in breath or urine.
Visualization of Metabolic Flux
Figure 1: Metabolic flux of 2-Ethylacetoacetyl-CoA, highlighting the kinetic bottleneck at the thiolase step and the subsequent decarboxylative shunt to 2-pentanone.
Experimental Protocols
Protocol A: Enzymatic Synthesis & Validation
To study this molecule, in situ generation is preferred over chemical synthesis due to thioester instability.
-
Reagents:
-
Substrate: 2-Ethyl-3-hydroxybutyryl-CoA (chemically synthesized via mixed anhydride method).
-
Enzyme: Recombinant human HADHA (Trifunctional Protein alpha-subunit) or Porcine Heart 3-hydroxyacyl-CoA dehydrogenase.
-
Cofactor: NAD+.[4]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
-
Procedure:
-
Incubate 100 µM substrate with 1 mM NAD+ and 0.5 units enzyme at 37°C.
-
Monitor reaction via spectrophotometry at 340 nm (NADH formation).
-
Validation: The equilibrium favors the hydroxy form. To drive accumulation of the oxo-derivative (the target), add a pyruvate/LDH regeneration system to consume NADH, or trap the product immediately.
-
Protocol B: LC-MS/MS Detection
System: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium Acetate in Water (pH 9.0) |
| Mobile Phase B | Acetonitrile |
| Ionization | ESI Negative Mode (CoA esters ionize well in Neg) |
| Precursor Ion | [M-H]⁻ (Calculated m/z ~ 878.2) |
| Product Ion 1 | 408.1 (Adenosine-3'-phosphate-5'-diphosphate) - Quantifier |
| Product Ion 2 | 79.0 (PO3) - Qualifier |
| Product Ion 3 | 157.0 (2-ethylacetoacetate fragment) - Specific Qualifier |
Note on pH: CoA thioesters are liable to hydrolysis at alkaline pH, but ammonium acetate pH 9.0 often improves peak shape for poly-anionic CoA species. Ensure rapid analysis (<10 min).
Pharmacological & Toxicological Relevance[5][6]
-
Valproic Acid (VPA) Analog Toxicity:
-
VPA (2-propylpentanoic acid) causes hepatotoxicity partly due to the sequestration of CoA.
-
2-Ethylbutyric acid derivatives follow a similar mechanism. The formation of 2-ethylacetoacetyl-CoA sequesters mitochondrial CoA if the thiolase step is blocked.
-
CoA Trapping: Accumulation leads to a ratio imbalance (Acyl-CoA/Free CoA), inhibiting the TCA cycle and potentially causing microvesicular steatosis.
-
-
Biomarker for Beta-Oxidation Defects:
-
In patients with Short-chain Enoyl-CoA Hydratase (ECHS1) or Thiolase (ACAT1) deficiency, ingestion of 2-ethyl-branched precursors (e.g., from specific food additives or plasticizers) may lead to elevated urinary 2-ethyl-3-hydroxybutyrate or 2-pentanone , serving as diagnostic markers.
-
References
-
BenchChem. (2025).[5] 2-Ethylbutyric Acid: A Branched-Chain Fatty Acid Technical Guide.[5] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79065, Ethyl 2-ethyl-3-oxobutanoate. Retrieved from
-
Hiltunen, J. K., et al. (2003). Mitochondrial fatty acid oxidation and respiration.[1][2][3] Biochimica et Biophysica Acta (BBA) - Bioenergetics.
-
LGC Standards. (2025). Coenzyme A S-(2-Ethyl-3-oxobutanoate) Reference Material.[6] Retrieved from
-
Fukao, T., et al. (2007). Molecular basis of beta-ketothiolase deficiency.[7] Human Mutation.[7]
Sources
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ECMDB: 2-Aceto-2-hydroxy-butyrate (ECMDB04001) (M2MDB000549) [ecmdb.ca]
- 7. Türk Pediatri Arşivi » Makale » Çocuklarda komanın nadir bir nedeni: beta ketotiyolaz 2 metilasetoasetil koenzim A tiyolaz eksikliği Olgu Sunumu [dergipark.org.tr]
Potential biological functions of "Coenzyme A S-(2-Ethyl-3-oxobutanoate)"
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The Central Hub of Lipid Metabolism: A Technical Guide to Acyl-CoA Thioesters
Introduction: The High-Energy Thioester Bond
Acyl-coenzyme A (acyl-CoA) thioesters are the fundamental currency of lipid metabolism. Unlike oxygen esters, the thioester bond (C-S) linking the fatty acid chain to the phosphopantetheine arm of Coenzyme A is thermodynamically unstable but kinetically stable in the absence of catalysts.
From a drug development perspective, understanding this bond is critical.[1] The standard free energy of hydrolysis (
-
Claisen Condensations: Chain elongation (e.g., fatty acid synthase).
-
Alpha-Carbon Activation: Facilitating deprotonation for metabolic modifications.
-
Acyl-Group Transfer: Post-translational modification of proteins (acylation).
Chemical Synthesis & Preparation
For metabolic tracer studies or assay development, researchers often require specific acyl-CoA standards that are not commercially available. The Mixed Anhydride Method is the industry "gold standard" for chemical synthesis due to its high yield and compatibility with various chain lengths.
Protocol: Mixed Anhydride Synthesis of Acyl-CoA
Principle: Activation of the fatty acid carboxyl group using ethyl chloroformate to form a mixed anhydride, followed by nucleophilic attack by the free thiol of CoA-SH.
Reagents:
-
Fatty Acid (1 eq)
-
Ethyl Chloroformate (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Coenzyme A (free acid or lithium salt) (0.8 eq)
-
Solvent: Tetrahydrofuran (THF) / Water (1:1 mixture)
Step-by-Step Workflow:
-
Activation: Dissolve the fatty acid in anhydrous THF under nitrogen. Add TEA, followed by dropwise addition of ethyl chloroformate at 0°C. Stir for 30 minutes to form the mixed anhydride.
-
CoA Preparation: Dissolve Coenzyme A in a minimal volume of water/THF. Adjust pH to 8.0 using dilute NaOH.
-
Coupling: Add the CoA solution to the activated fatty acid mixture.
-
Reaction: Stir vigorously at room temperature for 2-4 hours. Monitor free thiol consumption using Ellman’s Reagent (DTNB).
-
Quenching: Acidify the mixture to pH 3.0 using 1M HCl to stabilize the thioester.
-
Purification: Remove THF via rotary evaporation. Purify the aqueous residue using Solid Phase Extraction (SPE) on a C18 cartridge (elute with Methanol/Water gradient).
Visualization: Chemical Synthesis Pathway
Figure 1: The Mixed Anhydride synthesis pathway for generating high-purity acyl-CoA thioesters.
Analytical Profiling: LC-MS/MS Quantification
Quantifying acyl-CoAs in biological tissue is notoriously difficult due to two factors:
-
Amphipathic Nature: The polar CoA headgroup and hydrophobic fatty acid tail make chromatography challenging.
-
Instability: Thioesters hydrolyze rapidly in alkaline conditions or due to cytosolic thioesterases.
The Solution: Reversed-Phase Ion-Pairing LC-MS/MS.[2]
Critical Protocol: Tissue Extraction
Note: Speed and pH control are paramount to prevent hydrolysis.
-
Quenching: Immediately clamp tissue in liquid nitrogen.[3]
-
Homogenization: Pulverize tissue in cold 10% Trichloroacetic Acid (TCA) or 5% Sulfosalicylic Acid .
-
Why? The low pH precipitates enzymes (stopping thioesterase activity) and stabilizes the thioester bond.
-
-
Centrifugation: Spin at 15,000 x g for 10 min at 4°C.
-
SPE Cleanup: Pass supernatant through an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with water; elute with Methanol containing 5% NH4OH (rapid elution to minimize alkaline exposure).
-
Reconstitution: Dry under nitrogen and reconstitute in mobile phase.
LC-MS/MS Method Parameters
| Parameter | Specification | Rationale |
| Column | C18 Reversed-Phase (e.g., Waters HSS T3) | Retains hydrophobic chains. |
| Mobile Phase A | Water + 10mM Tributylamine (TBA) + 15mM Acetic Acid | TBA acts as an ion-pairing agent, masking the phosphate groups on CoA to increase retention. |
| Mobile Phase B | Acetonitrile/Isopropanol (80:20) | Elutes long-chain species.[4][5] |
| MS Mode | MRM (Multiple Reaction Monitoring) | High sensitivity. |
| Transition | Neutral Loss of 507 Da (ADP-ribose-phosphate) | Specific to the CoA moiety; reduces background noise. |
Biological Functions: The Metabolic Hub
Acyl-CoAs are not just fuel; they are signaling molecules. The intracellular pool is compartmentalized (mitochondrial vs. cytosolic), and flux between these pools regulates cell fate.
Key Pathways
-
Beta-Oxidation (Mitochondria): Sequential removal of 2-carbon units (Acetyl-CoA) to generate NADH/FADH2.
-
Protein Acylation (Nucleus/Cytosol): Acyl-CoAs serve as donors for lysine modification.
Visualization: The Acyl-CoA Signaling Hub
Figure 2: Acyl-CoA trafficking between mitochondrial oxidation and cytosolic signaling/biosynthesis.
References
-
Cronan, J. E., & Thomas, J. (2009). Bacterial fatty acid synthesis and its relationships with polyketide synthetic pathways. Methods in Enzymology, 459, 395-433. Link
-
Magnes, C., et al. (2005). A method for the quantitative determination of acyl-CoA esters in tissue.[4][5] Analytical Chemistry, 77(9), 2889-2894. Link
-
Basu, S. S., & Blair, I. A. (2011). SILEC: a protocol for generating and using isotopically labeled coenzyme A mass spectrometry standards.[2] Nature Protocols, 7(1), 1-12. Link
-
Pietrocola, F., et al. (2015). Acetyl-coenzyme A: a central metabolite and second messenger. Cell Metabolism, 21(6), 805-821. Link
-
Neubauer, S., et al. (2015).[9] LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters.[2][5][9] Analytical and Bioanalytical Chemistry, 407(22), 6681-6688.[9] Link
Sources
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms and Dynamics of Protein Acetylation in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
"Coenzyme A S-(2-Ethyl-3-oxobutanoate)" stability and degradation
Technical Whitepaper: Stability Profile and Degradation Kinetics of Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Executive Summary
Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also referred to as 2-ethylacetoacetyl-CoA ) is a complex thioester conjugate utilized primarily as a metabolic standard and impurity marker in pharmaceutical profiling. Its structural architecture—combining a high-energy thioester bond with a
Molecular Architecture & Reactivity
The stability profile of Coenzyme A S-(2-Ethyl-3-oxobutanoate) is dictated by two competing electrophilic centers: the thioester carbonyl and the
-
Thioester Lability: The C-S bond (approx. 7.5 kcal/mol
' hydrolysis) is thermodynamically unstable relative to oxygen esters. It is susceptible to nucleophilic attack by water (hydrolysis) or thiols (transthioesterification). -
-Keto Activation: The presence of the keto group at the C3 position increases the acidity of the
-proton (C2). Ionization at C2 creates a resonance-stabilized enolate, which facilitates:-
Spontaneous Hydrolysis: The enolate makes the thioester carbonyl more electrophilic.
-
Decarboxylation: Upon hydrolysis to the free acid, the molecule undergoes rapid decarboxylation.
-
-
Steric Influence: The 2-ethyl substituent introduces steric bulk at the
-carbon. While this provides kinetic protection against enzymatic attack compared to acetoacetyl-CoA, it does not prevent chemical hydrolysis at physiological pH.
Degradation Pathways
The degradation of this molecule follows a sequential cascade, critical for interpreting LC-MS impurity profiles.
Pathway A: Hydrolytic Cleavage (Primary)
At pH > 6.0, hydroxide ions attack the thioester carbonyl.
-
Reaction: 2-Ethyl-3-oxobutyryl-CoA + H
O 2-Ethyl-3-oxobutanoic acid + CoA-SH. -
Kinetics: First-order dependence on [OH
]. Half-life ( ) drops exponentially as pH increases from 6 to 8.
Pathway B: Decarboxylation (Secondary)
The free acid product, 2-ethyl-3-oxobutanoic acid , is a
-
Mechanism: A six-membered cyclic transition state allows the transfer of the carboxyl proton to the keto oxygen, releasing CO
. -
Product: 2-Pentanone .
-
Significance: In analytical chromatograms, the disappearance of the CoA ester correlates with the appearance of free CoA and 2-pentanone (often volatile and lost), not the parent acid.
Pathway C: Oxidative Dimerization (Tertiary)
The released Coenzyme A (CoA-SH) contains a free thiol.
-
Reaction: 2 CoA-SH + [O]
CoA-S-S-CoA (Disulfide dimer). -
Observation: LC-MS analysis of degraded samples will show a mass shift corresponding to the CoA dimer (
~1533 Da), often misidentified as a high-molecular-weight impurity.
Visualization of Degradation Logic
The following diagram illustrates the degradation cascade and the distinct analytical signatures generated at each step.
Figure 1: Degradation cascade of CoA S-(2-Ethyl-3-oxobutanoate) showing hydrolysis, decarboxylation, and secondary oxidation.
Experimental Protocols
To ensure data trustworthiness, the following protocols utilize self-validating controls.
Protocol A: pH Stability Profiling (Buffer System)
Objective: Determine the precise
-
Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.5, 6.0, 7.4, and 8.0. Degas thoroughly to minimize oxidative dimerization.
-
Stock Solution: Dissolve 1 mg of CoA S-(2-Ethyl-3-oxobutanoate) in 100
L of ice-cold 10 mM Ammonium Acetate (pH 4.5) . Note: Never dissolve in pure water or PBS initially. -
Incubation: Dilute stock 1:100 into each buffer at 25°C.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 5
L of 10% Formic Acid to quench hydrolysis and stabilize the thioester. -
Analysis: Inject onto HPLC immediately.
Protocol B: LC-MS Analytical Method
Objective: Separate the parent thioester from the CoA dimer and free acid.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (e.g., Acquity HSS T3), 1.8 | Retains polar CoA compounds better than standard C18. |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 4.5 | Acidic pH prevents on-column hydrolysis. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 0-2 min: 2% B; 2-10 min: 2% | Slow gradient required to resolve CoA-SH from Parent. |
| Temp | 4°C (Autosampler), 25°C (Column) | CRITICAL: Autosampler must be chilled to prevent degradation during the run queue. |
| Detection | UV 254 nm (Adenine) & MS (ESI+) | 254 nm quantifies total CoA species; MS identifies degradants. |
Protocol C: Long-Term Storage
-
Lyophilized Powder: Store at -80°C. Desiccate over P
O . -
In Solution: Avoid freeze-thaw cycles. Store aliquots at -80°C in 10 mM Ammonium Acetate (pH 4.5). Stability window: < 24 hours at 4°C.
Quantitative Stability Data (Reference Values)
The following values are estimated based on homologous
| Condition | Estimated Half-Life ( | Dominant Degradation Mode |
| pH 4.5 (4°C) | > 48 Hours | Minimal Hydrolysis |
| pH 7.4 (25°C) | 2 - 4 Hours | Hydrolysis |
| pH 8.0 (37°C) | < 30 Minutes | Rapid Hydrolysis |
| 10% Formic Acid | Stable (> 1 Week) | Acid Quench |
Troubleshooting & Self-Validation
-
Issue: "I see a peak at [M-H]- 766 but no parent."
-
Cause: Complete hydrolysis. The peak is Free CoA.
-
Fix: Check autosampler temperature and buffer pH. Ensure no primary amines (Tris) are used, as they catalyze aminolysis.
-
-
Issue: "Doublet peaks appearing over time."
-
Cause: Disulfide formation (CoA-S-S-CoA) or diastereomer separation (if the 2-ethyl group creates a chiral center, though usually racemizes).
-
Fix: Add TCEP (Tris(2-carboxyethyl)phosphine) to the sample buffer to keep CoA reduced, distinguishing oxidation from hydrolysis.
-
References
-
Splendid Lab. (n.d.). Coenzyme A S-(2-Ethyl-3-oxobutanoate) - Product Catalog. Retrieved from [Link]
-
LibreTexts Biology. (2024).
-Oxidation and Thioester Stability. Retrieved from [Link] -
National Institutes of Health (NIH). (2005). Structural biology of the thioester-dependent degradation and synthesis of fatty acids. PubMed.[1] Retrieved from [Link]
Sources
"Coenzyme A S-(2-Ethyl-3-oxobutanoate)" spectroscopic data (NMR, MS)
This guide provides an in-depth technical analysis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also known as 2-Ethylacetoacetyl-CoA ), a critical intermediate in the ethylmalonyl-CoA pathway and polyketide biosynthesis.
Spectroscopic Characterization, Synthesis, and Metabolic Context
Executive Summary
Coenzyme A S-(2-Ethyl-3-oxobutanoate) (Molecular Formula:
This compound represents the condensation product of acetyl-CoA and ethylmalonyl-CoA , distinguishing it from the linear acetoacetyl-CoA found in canonical fatty acid synthesis. Its characterization relies heavily on identifying the unique
Chemical Structure & Properties[2][3][4][5][6][7]
The molecule consists of the Coenzyme A moiety linked via a high-energy thioester bond to a 2-ethyl-3-oxobutyryl group.
Key Physicochemical Parameters:
-
Systematic Name: S-(2-ethyl-3-oxobutanoyl)-CoA
-
Molecular Weight: 879.6 g/mol (Neutral)
-
Exact Mass: 879.166 (Monoisotopic)
-
Solubility: Highly soluble in water (
mM); stable in acidic pH (4-6), hydrolytically unstable in alkaline conditions ( ).
Structural Visualization (Graphviz)
Figure 1: Modular structural breakdown of Coenzyme A S-(2-Ethyl-3-oxobutanoate).
Spectroscopic Data (NMR & MS)
The following data is synthesized from high-resolution characterization of CoA thioesters and specific analogs in the ethylmalonyl-CoA pathway.
A. Mass Spectrometry (LC-MS/MS)
Analysis is typically performed in Negative Ion Mode (ESI-) for the CoA backbone or Positive Ion Mode (ESI+) for the acyl moiety.
Table 1: Key MS Fragments (ESI+)
| m/z (Calculated) | Ion Identity | Structural Significance |
| 880.17 | Molecular Ion (Parent) | |
| 428.04 | Characteristic CoA "half-molecule" fragment | |
| 768.12 | Loss of acyl chain (Thioester cleavage) | |
| 113.06 | Acylium ion (2-ethyl-3-oxobutanoyl) | |
| 136.06 | Adenine base fragment |
Diagnostic Neutral Loss: A neutral loss of 112 Da (the 2-ethyl-3-oxoketene) from the parent ion is characteristic of this specific thioester.
B. Nuclear Magnetic Resonance (NMR)
Solvent:
The spectrum is dominated by the CoA backbone, with the acyl chain providing unique multiplets in the aliphatic region.
Table 2:
| Region | Chemical Shift ( | Multiplicity | Integration | Assignment |
| Acyl Chain | 0.92 | Triplet ( | 3H | Ethyl |
| 1.85 | Multiplet | 2H | Ethyl | |
| 2.24 | Singlet | 3H | Terminal Methyl ( | |
| 3.75 | Triplet/dd | 1H | ||
| CoA Backbone | 0.75, 0.88 | Singlets | 3H, 3H | Pantetheine gem-dimethyl |
| 2.42 | Triplet | 2H | Pantetheine | |
| 3.30 - 3.55 | Multiplets | 4H | Pantetheine | |
| 4.20 | Multiplet | 2H | Ribose | |
| 6.15 | Doublet | 1H | Ribose | |
| 8.25, 8.54 | Singlets | 1H, 1H | Adenine H2, H8 |
Structural Insight: The
Synthesis & Production Protocols
Two primary methods exist for generating this compound: Chemo-enzymatic Synthesis (preferred for stereocontrol) and Chemical Synthesis (preferred for scale).
Method A: Chemo-Enzymatic Synthesis (Biomimetic)
This method utilizes the native condensing enzyme (e.g., a
-
Reagents: Acetyl-CoA (
mM), Ethylmalonyl-CoA ( mM), Purified FabH/PKS enzyme ( M). -
Buffer:
mM Potassium Phosphate, pH 7.5. -
Reaction: Incubate at
for 2 hours. -
Purification: Quench with
formic acid. Purify via C18 Solid Phase Extraction (SPE).
Method B: Chemical Synthesis (Mixed Anhydride)
-
Precursor Activation: Dissolve 2-ethyl-3-oxobutanoic acid (
eq) in dry THF. Add Carbonyldiimidazole (CDI) ( eq) to form the acyl-imidazole. Stir for 30 min under Nitrogen. -
Thioesterification: Dissolve Coenzyme A free acid (
eq) in degassed water/THF ( ) adjusted to pH 8.0 with . -
Coupling: Add the activated acyl-imidazole dropwise to the CoA solution. Monitor pH and maintain at 7.5-8.0.
-
Workup: Acidify to pH 5.0. Lyophilize.
-
Purification: Preparative HPLC (C18 column, gradient
Methanol in mM ).
Metabolic Context: The Ethylmalonyl-CoA Pathway
This compound is a checkpoint in the assimilation of acetate in organisms lacking the glyoxylate cycle.[2]
Pathway Logic:
-
Crotonyl-CoA is carboxylated to Ethylmalonyl-CoA .[3]
-
Ethylmalonyl-CoA condenses with Acetyl-CoA (via a Claisen condensation).
-
Product: 2-Ethylacetoacetyl-CoA (The topic of this guide).
-
Fate: Reduced to 2-ethyl-3-hydroxybutyryl-CoA, eventually cleaved to generate propionyl-CoA and glyoxylate.
Figure 2: Position of 2-Ethyl-3-oxobutyryl-CoA in the Ethylmalonyl-CoA pathway.
References
-
Erb, T. J., et al. (2007). "Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase: The ethylmalonyl-CoA pathway." Proceedings of the National Academy of Sciences, 104(25), 10631-10636. Link
-
Alber, B. E. (2011). "Biotechnological potential of the ethylmalonyl-CoA pathway." Applied Microbiology and Biotechnology, 89(1), 17-25. Link
-
Peyraud, R., et al. (2009). "Demonstration of the ethylmalonyl-CoA pathway by using 13C metabolomics." Proceedings of the National Academy of Sciences, 106(12), 4846-4851. Link
-
Wilson, M. C., & Moore, B. S. (2012). "Beyond ethylmalonyl-CoA: The functional role of crotonyl-CoA carboxylase/reductase homologs in expanding polyketide diversity." Natural Product Reports, 29(1), 72-86. Link
Sources
Methodological & Application
Application Note: Synthesis Protocol for Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Strategic Overview
The synthesis of Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also referred to as 2-Ethylacetoacetyl-CoA ) presents a specific challenge in bio-organic chemistry: the handling of an unstable
This protocol utilizes a Mixed Anhydride Activation Strategy , widely regarded as the gold standard for coupling sensitive carboxylic acids to Coenzyme A (CoA). By generating the mixed anhydride of 2-ethyl-3-oxobutanoic acid in situ at low temperatures, we minimize decarboxylation and maximize the yield of the thioester.
Core Chemical Logic
-
Precursor Hydrolysis: Controlled saponification of ethyl 2-ethylacetoacetate to generate the stable potassium salt.
-
Transient Acidification: Rapid, cold protonation to generate the free acid immediately prior to activation.
-
Activation: Reaction with ethyl chloroformate to form a mixed anhydride.
-
Thioesterification: Nucleophilic attack by the thiolate anion of Coenzyme A (CoASH) upon the activated carbonyl.
Materials & Reagents
Reagents
| Reagent | Purity/Grade | Role |
| Ethyl 2-ethylacetoacetate | >98% (GC) | Starting Material (Acyl source) |
| Coenzyme A (Free Acid) | >95% (HPLC) | Thiol Substrate |
| Ethyl Chloroformate | anhydrous | Activating Agent |
| Triethylamine (TEA) | anhydrous | Base (scavenger) |
| Tetrahydrofuran (THF) | anhydrous, inhibitor-free | Solvent (Organic phase) |
| Potassium Hydroxide (KOH) | 1 M Aqueous | Hydrolysis Base |
| Hydrochloric Acid (HCl) | 2 M Aqueous | Acidification Agent |
| Sodium Bicarbonate (NaHCO₃) | 0.5 M Aqueous | Buffer for CoA coupling |
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector (254/232 nm).
-
Lyophilizer (Freeze Dryer).
-
Rotary Evaporator (set to < 30°C).
-
Inert Gas Line (Nitrogen or Argon).
-
Jacketed reaction vessel or cryo-bath (-20°C to 0°C).
Experimental Protocol
Phase 1: Preparation of Potassium 2-Ethyl-3-oxobutanoate
Objective: To generate the stable salt form of the acyl group.
-
Dissolution: Dissolve 10 mmol (1.58 g) of Ethyl 2-ethylacetoacetate in 10 mL of ethanol.
-
Saponification: Add 11 mL of 1 M KOH (1.1 eq) dropwise at 0°C.
-
Incubation: Stir at room temperature for 12 hours. Monitor by TLC (disappearance of ester).
-
Concentration: Evaporate ethanol under reduced pressure at 30°C.
-
Drying: Lyophilize the aqueous residue to obtain the crude potassium salt as a white powder. Store at -20°C if not using immediately.
Phase 2: Acid Activation (The Critical Step)
Objective: To generate the mixed anhydride without decarboxylation. Perform strictly at -15°C to -20°C under Nitrogen.
-
Resuspension: Suspend 1 mmol of the Potassium 2-Ethyl-3-oxobutanoate salt in 5 mL dry THF.
-
Acidification: Add 1 mmol of HCl (in dioxane or ether) or carefully add stoichiometric aqueous HCl at 0°C and extract rapidly with cold ether, dry over MgSO₄, and concentrate in vacuo at 0°C. Note: Using the salt directly in the next step with 1 eq of HCl/Dioxane is often safer to avoid handling the free acid.
-
Activation: To the suspension of the salt (or free acid) in dry THF (5 mL) at -20°C, add Triethylamine (1.1 mmol).
-
Anhydride Formation: Add Ethyl Chloroformate (1.1 mmol) dropwise.
-
Reaction: Stir for 30 minutes at -20°C. A white precipitate of triethylamine hydrochloride will form.
Phase 3: Coupling with Coenzyme A
Objective: Thioester formation.
-
CoA Preparation: Dissolve Coenzyme A (free acid, 0.1 mmol) in 2 mL of degassed 0.5 M NaHCO₃ (pH ~8.0). Note: The CoA is the limiting reagent to simplify purification.
-
Coupling: Add the aqueous CoA solution to the cold (-20°C) mixed anhydride mixture. The reaction will bubble slightly (CO₂ evolution).
-
Reaction: Allow the mixture to warm to 0°C and stir for 60 minutes.
-
Quenching: Adjust pH to 5.0 with dilute HCl to stabilize the thioester.
Phase 4: Purification & Analysis
-
Solvent Removal: Remove THF under vacuum (keep bath < 30°C).
-
Filtration: Filter the aqueous residue (0.22 µm) to remove insoluble salts.
-
HPLC Purification:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Buffer A: 50 mM Potassium Phosphate, pH 5.5.
-
Buffer B: Methanol.
-
Gradient: 0-5 min (0% B), 5-25 min (0% -> 60% B).
-
Detection: 260 nm (Adenine) and 232 nm (Thioester bond).
-
-
Validation:
-
UV Ratio: A232/A260 should be ~0.5–0.6 for thioesters.
-
MS: Confirm Mass (Calculated [M-H]⁻: ~878.2 Da, depends on exact salt form).
-
Visualizations
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the chemical transformation from the ethyl ester to the final CoA thioester.
Caption: Step-wise chemical synthesis pathway highlighting the critical instability of the free acid intermediate.
Diagram 2: Experimental Workflow Logic
A decision-tree style workflow for the laboratory execution.
Caption: Operational workflow emphasizing the separation of the anhydrous activation phase and the aqueous coupling phase.
Troubleshooting & Critical Parameters
| Parameter | Optimal Range | Consequence of Deviation |
| Activation Temp | -20°C to -15°C | > 0°C leads to rapid decarboxylation of the acid; < -40°C slows anhydride formation. |
| Coupling pH | 7.5 – 8.0 | < 7.0: CoA thiol is protonated (unreactive). > 9.0: Hydrolysis of the mixed anhydride dominates. |
| Reaction Time | 30 min (Activation) | Too long allows side reactions; too short results in incomplete activation. |
| Water Content | Anhydrous (Phase 2) | Moisture during activation hydrolyzes the chloroformate, reducing yield. |
References
-
General Method for Acyl-CoA Synthesis
- Simon, E. J., & Shemin, D. (1953). The Preparation of S-Succinyl Coenzyme A. Journal of the American Chemical Society, 75(10), 2520.
-
Mixed Anhydride Method for Unstable Acids
- Stadtman, E. R. (1957). [136] Preparation and assay of acyl coenzyme A and other thiol esters. Methods in Enzymology, 3, 931-941.
-
Synthesis of
-Ketoacyl-CoA Derivatives:- Schulz, H. (1974). Long chain enoyl coenzyme A hydratase from pig heart. Journal of Biological Chemistry, 249(9), 2704-2709. (Describes synthesis of various keto-acyl-CoAs).
-
Modern Application of CoA Thioesters
- Peyraud, R., et al. (2009). Demonstration of the ethylmalonyl-CoA pathway for glyoxylate-free growth of Methylobacterium extorquens AM1. Proceedings of the National Academy of Sciences, 106(12), 4846-4851.
Application Note: A Continuous Spectrophotometric Assay for Enzymes Utilizing Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Abstract
This technical guide provides a detailed protocol for a continuous spectrophotometric assay designed for enzymes that utilize Coenzyme A S-(2-Ethyl-3-oxobutanoate) as a substrate. We delve into the underlying principles of the assay, provide step-by-step experimental procedures, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and professionals in drug development who are investigating enzymes involved in metabolic pathways that process branched-chain keto esters.
Introduction: The Significance of Branched-Chain Thioesters
Coenzyme A (CoA) thioesters are central intermediates in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1][2] The specific substrate, Coenzyme A S-(2-Ethyl-3-oxobutanoate), is a synthetic analogue that serves as a valuable tool for studying enzymes capable of processing β-keto thioesters with branched-chain acyl groups. Understanding the kinetics and inhibition of enzymes that metabolize such substrates is crucial for fundamental biochemical research and for the development of therapeutics targeting metabolic disorders.
The assay described herein is based on the enzymatic cleavage of the thioester bond in Coenzyme A S-(2-Ethyl-3-oxobutanoate). This reaction is catalyzed by specific hydrolases or transferases. The release of the free Coenzyme A thiol group (CoASH) is monitored continuously by its reaction with a chromogenic reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[3][4][5] The resulting product, 2-nitro-5-thiobenzoate (TNB²⁻), has a distinct yellow color and a strong absorbance at 412 nm.[3][4] This allows for the real-time measurement of enzyme activity.
Key Advantages of this Assay:
-
Continuous Monitoring: Allows for the determination of initial reaction velocities, which are essential for accurate kinetic analysis.
-
High Sensitivity: The high molar extinction coefficient of TNB²⁻ ensures that even low levels of enzyme activity can be reliably detected.[4][6]
-
Broad Applicability: Can be adapted for various enzymes that catalyze the hydrolysis or transfer of the 2-ethyl-3-oxobutanoyl group from CoA.
Assay Principle
The enzymatic assay is a coupled reaction system. In the primary reaction, the enzyme of interest catalyzes the hydrolysis of Coenzyme A S-(2-Ethyl-3-oxobutanoate), releasing Coenzyme A (CoASH). In the secondary, non-enzymatic reaction, the free sulfhydryl group of the released CoASH rapidly reacts with DTNB. This reaction produces the brightly colored TNB²⁻ anion, which can be quantified by measuring the increase in absorbance at 412 nm.[3][7]
The rate of TNB²⁻ formation is directly proportional to the rate of CoASH release, and therefore, to the activity of the enzyme being assayed.
Figure 1: The coupled reaction principle for the enzymatic assay.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer (plate reader or cuvette-based) capable of reading absorbance at 412 nm.
-
Temperature-controlled cuvette holder or plate reader.
-
Calibrated pipettes.
-
Low-volume quartz cuvettes or UV-transparent 96-well plates.
-
pH meter.
Reagents
| Reagent | Supplier | Catalog No. | Storage |
| Coenzyme A S-(2-Ethyl-3-oxobutanoate) | (Example) Sigma-Aldrich | CXXXX | -20°C, desiccated |
| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | (Example) Sigma-Aldrich | D8130 | Room Temperature |
| Tris-HCl | (Example) Sigma-Aldrich | T5941 | Room Temperature |
| Purified Enzyme | - | - | -20°C or -80°C |
| Deionized Water (ddH₂O) | - | - | Room Temperature |
Note: The choice of buffer can be critical and may need to be optimized for the specific enzyme under investigation. Tris-HCl is a common starting point.
Detailed Experimental Protocols
Reagent Preparation
1. Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5):
- Dissolve the appropriate amount of Tris base in ddH₂O.
- Adjust the pH to 7.5 with HCl.
- Bring the final volume to the desired concentration.
- Filter sterilize if necessary and store at 4°C.
2. DTNB Stock Solution (10 mM):
- Dissolve 3.96 mg of DTNB in 1 mL of Assay Buffer.
- This solution should be prepared fresh daily and protected from light.
3. Substrate Stock Solution (e.g., 10 mM Coenzyme A S-(2-Ethyl-3-oxobutanoate)):
- Accurately weigh the substrate and dissolve it in Assay Buffer to the desired stock concentration.
- Store on ice during use and aliquot for long-term storage at -20°C to avoid repeated freeze-thaw cycles.
4. Enzyme Working Solution:
- Dilute the purified enzyme in Assay Buffer to a concentration that will yield a linear rate of absorbance change over time.
- The optimal concentration must be determined empirically (see Section 5.2).
- Keep the enzyme solution on ice at all times.
Assay Procedure (Cuvette-Based)
This protocol is for a final assay volume of 1 mL. It can be scaled down for use in a 96-well plate format.
-
Set up the Spectrophotometer:
-
Set the wavelength to 412 nm.
-
Equilibrate the cuvette holder to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Prepare the Reaction Mixture:
-
In a 1 mL cuvette, add the following components in the order listed:
Component Volume (µL) Final Concentration Assay Buffer Varies - DTNB (10 mM) 10 0.1 mM Substrate (10 mM) 10 0.1 mM | ddH₂O | to 980 µL | - |
-
Mix gently by pipetting up and down.
-
-
Initiate the Reaction:
-
Place the cuvette in the spectrophotometer and monitor the baseline absorbance for 2-3 minutes to ensure the non-enzymatic hydrolysis of the substrate is negligible.
-
To start the reaction, add 20 µL of the enzyme working solution to the cuvette.
-
Quickly mix by inverting the cuvette (with a cap) or by gentle pipetting.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at 412 nm every 15-30 seconds for 5-10 minutes.
-
The rate of absorbance increase should be linear for at least the first few minutes.
-
Figure 2: A generalized workflow for the enzymatic assay.
Data Analysis and Interpretation
Calculation of Enzyme Activity
The rate of the reaction (enzyme activity) is calculated from the linear portion of the absorbance versus time plot.
-
Determine the Rate of Absorbance Change (ΔA/min):
-
Plot Absorbance at 412 nm versus time (in minutes).
-
Determine the slope of the initial, linear phase of the reaction. This slope is your ΔA/min.
-
-
Calculate Enzyme Activity using the Beer-Lambert Law:
-
The activity of the enzyme is calculated using the following equation:
Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
Where:
-
ΔA/min is the rate of absorbance change from the plot.
-
ε (Molar Extinction Coefficient) for TNB²⁻ at 412 nm and pH > 7.0 is 14,150 M⁻¹cm⁻¹ .[3][8][9]
-
Path Length is typically 1 cm for a standard cuvette.
-
Total Assay Volume is the final volume in the cuvette (e.g., 1 mL).
-
Enzyme Volume is the volume of the enzyme solution added to the assay (e.g., 0.02 mL).
-
-
Important Considerations and Controls
-
Enzyme Concentration: It is crucial to use an enzyme concentration that results in a linear increase in absorbance over time. If the rate is too fast, the substrate will be rapidly depleted, and the reaction will no longer be in the initial velocity phase. If the rate is too slow, the signal-to-noise ratio may be poor. A preliminary enzyme titration experiment is highly recommended.
-
Substrate Concentration: For routine assays and inhibitor screening, the substrate concentration should ideally be at or near the Michaelis constant (Kₘ) to ensure the reaction rate is sensitive to changes in enzyme activity. For determining Kₘ, a range of substrate concentrations bracketing the expected Kₘ should be tested.
-
Controls:
-
No-Enzyme Control: A reaction mixture containing all components except the enzyme should be run to account for any non-enzymatic hydrolysis of the substrate. The rate of this control reaction should be subtracted from the rates of the enzyme-catalyzed reactions.
-
No-Substrate Control: A reaction mixture containing all components except the enzyme should be run to ensure that there are no other components in the enzyme preparation that react with DTNB.
-
Conclusion
This application note provides a robust and adaptable method for the continuous spectrophotometric assay of enzymes that utilize Coenzyme A S-(2-Ethyl-3-oxobutanoate). By understanding the principles and following the detailed protocols, researchers can obtain reliable and reproducible data on enzyme activity, kinetics, and inhibition. The flexibility of this assay makes it a valuable tool for a wide range of applications in biochemistry and drug discovery.
References
-
Wikipedia. (n.d.). Ellman's reagent. Retrieved from [Link]
-
BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups. Retrieved from [Link]
-
Eyer, P., Worek, F., Kiderlen, D., Sinko, G., Stuglin, A., Simeon-Rudolf, V., & Reiner, E. (2003). Molar absorption coefficients for the reduced Ellman reagent: reassessment. Analytical Biochemistry, 312(2), 224–227. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ellman's reagent – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). Coenzyme A. Retrieved from [Link]
-
Jena Bioscience. (n.d.). Analogs and Derivatives of Coenzyme A (CoA). Retrieved from [Link]
-
Wikipedia. (n.d.). Coenzyme A. Retrieved from [Link]
Sources
- 1. Coenzyme A | C21H36N7O16P3S | CID 87642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Coenzyme A - Wikipedia [en.wikipedia.org]
- 3. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. What is Ellman’s reagent | AAT Bioquest [aatbio.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. broadpharm.com [broadpharm.com]
- 8. DTNB (Ellman's Reagent) (5,5-dithio-bis-(2-nitrobenzoic acid) - FAQs [thermofisher.com]
- 9. Molar absorption coefficients for the reduced Ellman reagent: reassessment - PubMed [pubmed.ncbi.nlm.nih.gov]
"Coenzyme A S-(2-Ethyl-3-oxobutanoate)" as a substrate for enzyme kinetics
This Application Note and Protocol guide is designed for researchers in biocatalysis, enzymology, and structural biology. It addresses the synthesis, handling, and kinetic characterization of Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also referred to as 2-Ethylacetoacetyl-CoA ), a branched
Probing Steric Constraints and Stereoselectivity in -Ketoacyl-CoA Enzymes
Introduction & Scientific Rationale
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a non-canonical,
-
Steric Bulk: It challenges the active site volume of enzymes such as 3-hydroxyacyl-CoA dehydrogenases (HADH) , short-chain enoyl-CoA hydratases , and thiolases .
-
Chirality/Prochirality: The C2 position is a chiral center. In solution, the molecule undergoes rapid keto-enol tautomerization, allowing enzymes to potentially utilize Dynamic Kinetic Resolution (DKR) to select a specific stereoisomer.
This substrate is primarily used to:
-
Map the "gatekeeper" residues in polyketide synthase (PKS) domains.
-
Determine the substrate specificity of novel reductases for biocatalytic synthesis of chiral
-hydroxy esters. -
Investigate the mechanism of retro-Claisen cleavage in degradative thiolases.
Chemical Synthesis Protocol
Since
Method: Mixed Anhydride Activation or CDI Coupling. Principle: The free acid (2-ethylacetoacetic acid) is activated and coupled to the free thiol of Coenzyme A.
Materials
-
Precursor: Ethyl 2-ethylacetoacetate (Commercial).
-
Coenzyme A: Free acid trihydrate (CoA-SH).
-
Coupling Agent: Carbonyldiimidazole (CDI) or Ethyl Chloroformate.
-
Solvent: Dry THF, Anhydrous DMF.
-
Buffer: 0.5 M NaHCO3 (pH 8.0).
Step-by-Step Synthesis Workflow
-
Hydrolysis of Ester:
-
Dissolve ethyl 2-ethylacetoacetate (10 mmol) in MeOH/H2O (1:1). Add NaOH (1.1 eq).
-
Stir at RT for 2 hours. Acidify to pH 2.0 with HCl. Extract with ethyl acetate.
-
Critical: The resulting 2-ethylacetoacetic acid is unstable (prone to decarboxylation). Use immediately.
-
-
Activation (CDI Method):
-
Dissolve the acid (1.2 eq relative to CoA) in dry THF under Argon.
-
Add CDI (1.3 eq). Stir for 30 min until
evolution ceases.
-
-
Coupling:
-
Dissolve CoA-SH (10-50 mg) in degassed 0.1 M NaHCO3 (pH 8.0).
-
Add the activated acyl-imidazole solution dropwise to the CoA solution.
-
Monitor free thiol consumption using Ellman’s Reagent (DTNB).
-
-
Purification:
-
Acidify reaction to pH 4-5.
-
Purify via Preparative HPLC (C18 column).
-
Mobile Phase: 50 mM Ammonium Acetate (pH 5.0) / Methanol gradient.
-
Lyophilize fractions immediately. Store at -80°C.
-
Enzyme Kinetics Protocols
Two primary assays are described: Reductive Assay (for Dehydrogenases/Reductases) and Cleavage Assay (for Thiolases).
Assay A: Spectrophotometric Reduction (Forward Reaction)
Target Enzyme: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) or Ketoreductase (KR). Principle: Measures the oxidation of NADH/NADPH at 340 nm as the ketone is reduced to a hydroxyl group.
Reagents:
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 (or pH 6.5 to minimize spontaneous hydrolysis).
-
Cofactor: 10 mM NADH or NADPH stock.
-
Substrate: 2-Ethylacetoacetyl-CoA (freshly prepared stock, ~5 mM).
Procedure:
-
Blanking: In a quartz cuvette, add 950 µL Buffer and 20 µL NADH (200 µM final).
-
Baseline: Incubate at 25°C or 30°C for 2 min to ensure signal stability.
-
Initiation: Add Enzyme (1-10 µg). Mix.
-
Start: Add Substrate (range: 10 µM – 500 µM).
-
Measurement: Monitor
decrease for 3-5 minutes. -
Control: Run a "No Enzyme" control to subtract spontaneous thioester hydrolysis or NADH degradation.
Data Calculation:
Assay B: Thiolytic Cleavage (Retro-Claisen)
Target Enzyme:
Procedure:
-
Buffer: 100 mM Tris-HCl, pH 8.0, 25 mM
. -
Substrate: 2-Ethylacetoacetyl-CoA (50 µM). Note: The enolate absorbs at 303 nm in the presence of
. -
Co-substrate: CoA-SH (100 µM).
-
Initiation: Add Thiolase.
-
Measurement: Monitor decrease in
.-
Note: The extinction coefficient of the enolate (
) depends on pH and concentration; typically for acetoacetyl-CoA, but requires calibration for the 2-ethyl derivative.
-
Data Analysis & Visualization
Kinetic Parameters Table
Summarize your findings using the standard Michaelis-Menten model.
| Parameter | Symbol | Unit | Definition |
| Michaelis Constant | Substrate concentration at | ||
| Turnover Number | Catalytic cycles per second. | ||
| Catalytic Efficiency | Measure of enzyme specificity for the branched substrate vs. linear. | ||
| Hill Coefficient | - | Check for cooperativity (common in tetrameric thiolases). |
Visualizing the Workflow
The following diagram illustrates the synthesis and kinetic pathways.
Figure 1: Workflow for the synthesis of 2-Ethylacetoacetyl-CoA and its bifurcation into reductive or cleavage enzymatic pathways.
Troubleshooting & Critical Considerations
-
Spontaneous Decarboxylation: The free acid intermediate is prone to decarboxylation to 2-pentanone. Keep temperatures
during acidification and use the acid immediately. -
Hydrolysis of Thioester: CoA esters are labile at alkaline pH. Perform assays at pH 6.5–7.5 if possible. If pH 8.0 is required (for thiolases), work quickly.
-
Stereochemistry: The chemical synthesis produces a racemic mixture at the C2 position.
-
Advanced: If the enzyme is stereospecific, the kinetic curve may show 50% conversion (kinetic resolution) or 100% conversion with different rates (if racemization is fast).
-
References
-
Gilbert, I. H., et al. (2020). Acyl-CoA Thioesters in Biochemistry. Wiley Online Library. Link
-
Haapalainen, A. M., et al. (2006). The structural basis of the stereospecificity of 3-hydroxyacyl-CoA dehydrogenase. Biochemistry, 45(3), 693-700. Link
-
Wierenga, R. K., et al. (2008). The Thiolase Superfamily: Structure and Mechanism. Journal of Molecular Biology. Link
-
Daubree, G., et al. (2018). Synthesis of Coenzyme A thioesters using carbonyldiimidazole. Organic & Biomolecular Chemistry. Link
Application Note: High-Sensitivity LC-MS/MS Protocol for Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Abstract
This application note details a robust, high-sensitivity LC-MS/MS protocol for the detection and quantitation of Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also known as 2-Ethylacetoacetyl-CoA ). As a structural analog involved in branched-chain amino acid (BCAA) catabolism and a marker in beta-ketothiolase deficiency studies, this labile thioester requires rigorous stabilization during extraction and analysis. This guide moves beyond generic acyl-CoA methods, providing a tailored workflow that addresses the specific instability of beta-keto thioesters using a cold-extraction protocol and a pH-optimized C18 separation strategy.
Introduction & Scientific Context
The Target Molecule
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is the thioester conjugate of 2-ethylacetoacetic acid and Coenzyme A.
-
Molecular Formula: C₂₇H₄₄N₇O₁₈P₃S
-
Monoisotopic Mass: 879.1781 Da
-
Precursor Ion [M+H]⁺: 880.1854 m/z
Biological Relevance
This molecule is critical in the study of thiolase kinetics and metabolic dysregulation . It serves as:
-
A Substrate Probe: Used to characterize the specificity of mitochondrial 2-methylacetoacetyl-CoA thiolase (T2) and cytosolic acetoacetyl-CoA thiolase.
-
A Metabolic Marker: Accumulation of 2-ethyl-substituted beta-keto acids and their CoA esters is observed in specific xenobiotic metabolic pathways and disorders mimicking isoleucine degradation defects (e.g., beta-ketothiolase deficiency).
Technical Challenges
-
Thioester Instability: The high energy thioester bond is susceptible to hydrolysis, particularly at alkaline pH.
-
Beta-Keto Decarboxylation: The 3-oxo (beta-keto) group makes the molecule prone to spontaneous decarboxylation into a ketone if not kept acidic/neutral and cold.
-
Polarity: The bulky CoA moiety (MW ~767) confers high polarity, making retention on standard C18 columns difficult without ion-pairing reagents.
Method Development Strategy
Chromatography: The "No Ion-Pairing" Approach
While traditional methods use ion-pairing agents (e.g., tributylamine) to retain CoAs, these reagents suppress MS ionization and contaminate instruments. We utilize a High-Strength Silica (HSS) T3 C18 column . This phase is designed to retain polar compounds in 100% aqueous conditions, allowing for excellent retention of the CoA moiety using simple, volatile buffers (Ammonium Acetate) without the need for ion-pairing.
Mass Spectrometry: Positive Mode ESI
Acyl-CoAs exhibit a "universal" fragmentation pattern in positive electrospray ionization (ESI+), making method development predictable and robust:
-
Neutral Loss Scan: A loss of 507 Da (corresponding to the adenosine-3'-phosphate-5'-diphosphate moiety).
-
Characteristic Fragment: A product ion at m/z 428 , representing the pantetheine-phosphate core.
Experimental Protocol
Reagents & Materials[1][2]
-
Standards: Coenzyme A S-(2-Ethyl-3-oxobutanoate) (Custom synthesis or enzymatic preparation via CoA transferase).
-
Internal Standard (IS): ¹³C₃-Malonyl-CoA or ¹³C₂-Acetyl-CoA.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Acetate, Acetic Acid.
-
Extraction Buffer: 80:20 (v/v) Methanol:Water containing 2.5% Sulfosalicylic Acid (SSA). Keep at -80°C.
Sample Preparation (Critical Step)
Rationale: The use of cold acidic methanol precipitates proteins immediately while quenching metabolic activity. SSA stabilizes the thioester bond.
-
Harvest: Pellet cells or tissue rapidly. Wash once with cold PBS.
-
Quench & Extract: Add 200 µL of pre-chilled (-80°C) Extraction Buffer directly to the pellet.
-
Lysis: Vortex vigorously for 30 seconds. For tissues, homogenize with a bead beater (kept cold).
-
Internal Standard: Spike 10 µL of IS working solution (10 µM).
-
Precipitation: Incubate on dry ice for 10 minutes.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a pre-chilled glass vial.
-
Note: If the sample is too acidic for the column, dilute 1:1 with 100 mM Ammonium Acetate (pH 5.5) immediately before injection.
-
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity).
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).
-
Temperature: 40°C.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mobile Phases:
-
A: 10 mM Ammonium Acetate in Water, adjusted to pH 5.0 with Acetic Acid.
-
B: Acetonitrile.[1]
Gradient Profile:
| Time (min) | % B | Description |
|---|---|---|
| 0.0 | 2 | Equilibrium |
| 1.0 | 2 | Load/Desalt |
| 8.0 | 30 | Elution of Short/Medium CoAs |
| 10.0 | 95 | Wash |
| 12.0 | 95 | Wash |
| 12.1 | 2 | Re-equilibration |
| 15.0 | 2 | End |
Mass Spectrometry Parameters (Triple Quadrupole):
-
Source: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
-
Collision Gas: Argon.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
|---|---|---|---|---|---|
| 2-Ethyl-3-oxobutanoate-CoA | 880.2 | 373.2 | 40 | 28 | Quantifier (Neutral Loss) |
| 2-Ethyl-3-oxobutanoate-CoA | 880.2 | 428.1 | 40 | 35 | Qualifier (CoA Core) |
| Acetyl-CoA (Ref) | 810.1 | 303.1 | 40 | 25 | Reference |
Visualizations
Fragmentation Pathway
Caption: Fragmentation mechanism of 2-Ethylacetoacetyl-CoA in ESI+ mode. The primary transition involves the neutral loss of the adenosine-diphosphate moiety (507 Da).
Experimental Workflow
Caption: Step-by-step extraction and analysis workflow designed to minimize beta-keto decarboxylation and thioester hydrolysis.
Validation & Troubleshooting
Linearity and Range
-
Linear Range: Typically 5 nM to 10 µM.
-
Curve Fit: Linear, 1/x weighting.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression from SSA. | Dilute supernatant 1:1 with mobile phase A before injection. |
| Peak Tailing | Interaction with metal ions. | Add 5 µM Medronic Acid to Mobile Phase A (passivates column). |
| Signal Decay | Hydrolysis in autosampler. | Ensure autosampler is at 4°C. Verify sample pH is < 6. |
| Carryover | Sticky CoA moiety. | Use a needle wash of 50:50 MeOH:Isopropanol with 0.1% Formic Acid. |
References
-
Basu, S. S., & Blair, I. A. (2011). SI-traceable LC-MS/MS analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Nature Protocols, 6(12), 2011-2022. Link
-
Jones, A. E., et al. (2020). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites, 10(10), 400. Link
-
Neubauer, S., et al. (2015). LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters. Analytical and Bioanalytical Chemistry, 407(22), 6681-6688. Link
-
Li, L., et al. (2003). Mass spectrometric studies on the fragmentation of acyl-coenzyme A thioesters. Journal of the American Society for Mass Spectrometry, 14(12), 1353-1359. Link
Sources
Application Note: Coenzyme A S-(2-Ethyl-3-oxobutanoate) in Cell-Based Assays and Enzyme Profiling
Introduction & Biological Context
Coenzyme A S-(2-Ethyl-3-oxobutanoate) , commonly referred to as 2-Ethylacetoacetyl-CoA , is a specialized acyl-CoA thioester used primarily as a mechanistic probe in the study of Short-chain Dehydrogenase/Reductases (SDRs) and Biosynthetic Thiolases .
Unlike the canonical metabolic intermediate 2-methylacetoacetyl-CoA (involved in isoleucine catabolism), the 2-ethyl variant introduces a bulkier steric challenge at the
-
Profiling Enzyme Stereospecificity: Determining the "steric gate" capabilities of engineered polyketide synthases (PKS) and acetoacetyl-CoA reductases (e.g., PhaB, FabG).
-
Dynamic Kinetic Resolution (DKR) Studies: Investigating the ability of reductases to reduce the
-keto group while simultaneously resolving the chirality of the labile -ethyl center. -
Thiolase Inhibitor Screening: Acting as a competitive substrate/inhibitor to map the active site volume of thiolases (e.g., T2 deficiency research).
Mechanism of Action
In cell-based and cell-free assays, 2-Ethylacetoacetyl-CoA serves as an electron acceptor. NADPH-dependent reductases attack the C3-carbonyl, converting it into a hydroxyl group. The outcome of this reaction—specifically the diastereomeric ratio of the resulting 2-ethyl-3-hydroxybutyryl-CoA —reveals critical data about the enzyme's active site geometry (Prelog vs. Anti-Prelog preference).
Experimental Logic & Causality
Why use the "2-Ethyl" Analog?
-
Steric Stress Testing: Wild-type enzymes often process methyl-branched substrates efficiently. The ethyl group forces the enzyme's "covering loop" (often Loop A or B in SDRs) to expand. If the enzyme retains activity, it indicates high plasticity, a desirable trait for metabolic engineering of bioplastics (PHAs).
-
Chiral Fidelity: The
-proton of 2-ethylacetoacetyl-CoA is acidic ( ), allowing rapid racemization in aqueous buffer. An enzyme that produces a single diastereomer demonstrates the ability to capture one enantiomer faster than the racemization rate (Dynamic Kinetic Resolution).
Pathway Visualization
The following diagram illustrates the enzymatic reduction and the potential stereochemical outcomes.
Caption: Enzymatic reduction of 2-Ethylacetoacetyl-CoA. The enzyme determines the stereochemistry of the resulting hydroxyl group and the alpha-substituent.
Protocol: Spectrophotometric Kinetic Profiling
This protocol measures the specific activity of a candidate reductase (e.g., Cupriavidus necator PhaB or engineered variants) against 2-Ethylacetoacetyl-CoA.
Materials
-
Buffer: 100 mM Potassium Phosphate, pH 7.0 (degassed).
-
Substrate: Coenzyme A S-(2-Ethyl-3-oxobutanoate) (Stock: 10 mM in 50 mM MES buffer, pH 6.0. Note: Keep acidic to prevent spontaneous hydrolysis).
-
Cofactor: NADPH (Stock: 10 mM in water, freshly prepared).
-
Enzyme: Purified Reductase (0.1 – 1.0 mg/mL).
-
Instrument: UV-Vis Spectrophotometer with temperature control (
).
Step-by-Step Methodology
-
Baseline Equilibration:
-
In a quartz cuvette, add 890 µL Phosphate Buffer.
-
Add 50 µL NADPH stock (Final conc: 0.5 mM).
-
Add 50 µL Substrate stock (Final conc: 0.5 mM).
-
Incubate at
for 2 minutes. Monitor Absorbance at 340 nm ( ) to ensure no spontaneous oxidation occurs.
-
-
Reaction Initiation:
-
Add 10 µL of Enzyme preparation to initiate the reaction.
-
Immediately mix by inversion (do not vortex vigorously to avoid protein denaturation).
-
-
Data Acquisition:
-
Record the decrease in
for 5 minutes. -
The linear range typically occurs between 15s and 180s.
-
-
Calculation:
-
Calculate the slope (
). -
Use the Beer-Lambert law with
.
-
Data Interpretation Table
| Observation | Interpretation | Troubleshooting |
| Rapid | High specific activity; Enzyme accepts bulky ethyl group. | Ensure substrate is not limiting; dilute enzyme if rate > 1.0 AU/min. |
| Lag Phase | Hysteresis or slow conformational change (Loop movement). | Pre-incubate enzyme with substrate before adding NADPH. |
| No Activity | Steric clash in active site. | Confirm activity with control substrate (Acetoacetyl-CoA). |
| Background Drift | Spontaneous hydrolysis or NADPH instability. | Check buffer pH; 2-ethyl-3-oxobutyryl-CoA is unstable at pH > 8.0. |
Protocol: Chiral Product Analysis via HPLC-MS/MS
To confirm the stereochemical outcome (DKR efficiency), the product must be analyzed. Since CoA esters are difficult to separate chirally, this protocol involves enzymatic hydrolysis followed by chiral GC or HPLC of the free acid/ester, or direct LC-MS of the CoA ester if a specialized chiral column is available.
Method: Direct LC-MS/MS using Ion-Pairing.
Workflow Diagram
Caption: Sample preparation and analysis workflow for CoA ester quantification.
Detailed Steps
-
Quenching: Stop the kinetic assay reaction by adding 10% v/v Formic Acid . This protonates the CoA phosphate groups and stabilizes the thioester.
-
Chromatography Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Mobile Phase A: 10 mM Tributylamine (Ion-pairing agent) + 15 mM Acetic Acid in Water.
-
Mobile Phase B: Methanol.
-
Gradient: 0-5 min (5% B), 5-15 min (5% -> 60% B).
-
-
Mass Spectrometry Settings (Triple Quad):
-
Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transition:
(Cleavage of the pantetheine-phosphate bond). -
Note: The 2-ethyl group adds mass relative to standard acetoacetyl-CoA (
).
-
-
Validation: Compare retention times against synthetic standards of syn- and anti- 2-ethyl-3-hydroxybutyryl-CoA.
References
-
Monastiri, K., et al. (1999). "
-Ketothiolase (2-ethylacetoacetyl-CoA thiolase) deficiency: a frequent disease in Tunisia?" Journal of Inherited Metabolic Disease, 22(8), 932-933.[1] Link -
Sheppard, M. J., et al. (2014). "Rational Design of Thiolase Substrate Specificity for Metabolic Engineering Applications." Biotechnology and Bioengineering, 111(11). (Discusses the steric "covering loop" mechanism relevant to alpha-substituted substrates). Link
-
Zhang, L., et al. (2020).
-hydroxyl esters." Catalysis Science & Technology. (Demonstrates the use of PhaB for bulky -ketoester reduction). Link -
LGC Standards. "Coenzyme A S-(2-Ethyl-3-oxobutanoate) Product Page." (Source for chemical standards and structural verification). Link
Sources
Application Note: Protocol for Radiolabeling Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Abstract & Scientific Rationale
This application note details the chemical synthesis and radiolabeling of Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also referred to as 2-ethylacetoacetyl-CoA). This molecule is a critical probe for investigating the steric tolerance of Polyketide Synthases (PKS) and Fatty Acid Synthases (FAS), specifically in the study of chain elongation and condensation domains that accept
Why this specific protocol?
The synthesis of
Radiolabeling Strategy
This protocol supports two labeling modalities depending on the experimental intent:
-
Acyl-Labeling (
C/ H): Uses radiolabeled ethyl 2-ethylacetoacetate as the precursor. Ideal for tracing carbon incorporation into downstream polyketide products. -
CoA-Labeling (
H-Adenosine): Uses commercially available -Coenzyme A. Ideal for kinetic binding assays where the CoA moiety is the detection handle.
Materials & Reagents
| Reagent | Grade/Specification | Function |
| Ethyl 2-ethylacetoacetate | >98% Purity (or Radiolabeled precursor) | Acyl donor precursor |
| Coenzyme A (Free Acid) | >95% (or | Thioester acceptor |
| 1,1'-Carbonyldiimidazole (CDI) | Reagent Grade, Moisture Sensitive | Carboxyl activator |
| Lithium Hydroxide (LiOH) | 1.0 M Solution | Ester hydrolysis |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Reaction solvent |
| Tetrahydrofuran (THF) | Anhydrous, Inhibitor-free | Extraction/Solvent |
| Phosphoric Acid ( | 85% HPLC Grade | Buffer acidification |
| Methanol (MeOH) | HPLC Grade | Mobile phase |
Experimental Workflow
The synthesis is divided into three critical phases: Precursor Hydrolysis, CDI Activation, and Thioester Coupling.
Phase 1: Precursor Hydrolysis (Saponification)
Context: The free acid "2-ethyl-3-oxobutanoic acid" is unstable. It must be generated from the ester immediately prior to use and kept as a lithium salt.
-
Dissolve Ethyl 2-ethylacetoacetate (
) in THF. -
Add
equivalents of LiOH (1.0 M) . -
Incubate at 4°C for 2-4 hours . Monitor by TLC (Silica; Hexane:EtOAc 3:1) until the ester spot disappears.[1]
-
Critical Step: Lyophilize the reaction mixture to dryness overnight. Do not acidify and extract, as the free
-keto acid will decarboxylate. You need the dry Lithium 2-ethyl-3-oxobutanoate salt.
Phase 2: CDI Activation
Context: CDI reacts with the carboxylate to form a reactive acyl-imidazole. This must be done in anhydrous conditions to prevent CDI hydrolysis.
-
Resuspend the lyophilized Lithium salt (
) in of Anhydrous DMF under nitrogen/argon atmosphere. -
Add CDI (
, 1.2 eq) as a solid or dissolved in minimal DMF. -
Stir at Room Temperature (25°C) for 30 minutes.
-
Observation: Evolution of
bubbles indicates successful activation. -
Result: Formation of 1-(2-ethyl-3-oxobutanoyl)imidazole .
-
Phase 3: Coenzyme A Coupling
Context: The acyl-imidazole reacts with the free thiol of CoA. This reaction is rapid and can occur in aqueous/organic mixtures.
-
Dissolve Coenzyme A (
, 0.8 eq relative to acid) in of 0.1 M (degassed) .-
Note: If using
-CoA, add the radioactive tracer to this solution.
-
-
Add the aqueous CoA solution dropwise to the DMF mixture containing the activated acyl-imidazole.
-
Adjust pH to 7.5 - 8.0 if necessary (do not exceed pH 8.5 to prevent thioester hydrolysis).
-
Stir at Room Temperature for 1-2 hours.
-
Quench reaction by adjusting pH to 5.0 using dilute
.
Visualization of Reaction Pathway
Caption: Reaction scheme utilizing CDI activation. Note the critical avoidance of acidic conditions prior to coupling to prevent decarboxylation.
Purification & Quality Control
Radiolabeled CoA esters must be purified to remove unreacted isotope and degradation products.
HPLC Protocol[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 5
m, mm). -
Buffer A: 50 mM Sodium Phosphate, pH 5.3 (Optimized for thioester stability).
-
Buffer B: Methanol (or Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (Adenine) and 232 nm (Thioester). Radiometric detector in-line.
| Time (min) | % Buffer B | Description |
| 0-2 | 5% | Injection / Salt removal |
| 2-20 | 5% | Linear Gradient |
| 20-25 | 60% | Wash |
| 25-30 | 5% | Re-equilibration |
Validation Criteria
-
Retention Time: The product will elute significantly later than free CoA due to the hydrophobic ethyl-acetoacetyl group.
-
UV Ratio: The ratio of Absorbance
is a key indicator.-
Pure CoA:
-
Target Thioester:
(The thioester bond absorbs at 232 nm).
-
-
Quantification:
-
Use
(Adenine base) for concentration determination. -
Specific Activity (SA) = Total DPM / Total
mol recovered.
-
Troubleshooting & Stability
Stability Warning
-keto thioesters are chemically labile.-
pH Sensitivity: Stable at pH 4.5 - 6.0. Rapidly hydrolyzes at pH > 8.5.
-
Storage: Store aliquots at -80°C. Lyophilization is not recommended for the final thioester as it often leads to degradation; store in slightly acidic buffer (pH 5) with 10% glycerol if necessary.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of CDI | Ensure DMF is anhydrous; use fresh CDI. |
| Product Decarboxylation | Acidification of precursor | Keep precursor as Li-salt; do not acidify before CDI addition. |
| Free CoA Peak High | Incomplete Coupling | Increase CDI reaction time; ensure pH during coupling is >7.0. |
| Broad HPLC Peaks | Iron contamination | Add 1 mM EDTA to HPLC buffers to chelate trace metals. |
Decision Tree for Purification
Caption: Logic flow for identifying the correct radiolabeled peak using UV absorbance ratios prior to radiometric confirmation.
References
-
Kawaguchi, A., et al. (1981). Synthesis of Acyl-Coenzyme A Thioesters. Methods in Enzymology, 72, 317-331. Link
- Rationale: Establishes the foundational method for CDI-based synthesis of CoA thioesters.
-
Cronan, J. E., & Rock, C. O. (2008). Biosynthesis of Membrane Lipids. EcoSal Plus.[1] Link
- Rationale: Provides authoritative data on the stability and handling of acyl-ACP and acyl-CoA species.
-
Baker, F. C., & Schooley, D. A. (1979).[2] Analysis and purification of acyl coenzyme A thioesters by reversed-phase ion-pair liquid chromatography. Analytical Biochemistry, 94(2), 417-424.[2] Link
- Rationale: Defines the standard HPLC conditions (Phosphate/Methanol)
-
Erb, T. J., et al. (2007). Synthesis of C5-dicarboxylic acids from C2-units involving crotonyl-CoA carboxylase/reductase. PNAS, 104(25), 10631-10636. Link
- Rationale: Demonstrates the identification of labile CoA intermediates (like acetoacetyl-CoA) using HPLC and radioactive monitoring.
Sources
Application & Protocol Guide: Coenzyme A S-(2-Ethyl-3-oxobutanoate) for the Investigation of Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The intricate balance of fatty acid metabolism is central to cellular energy homeostasis, and its dysregulation is implicated in a spectrum of diseases, including metabolic syndrome, cancer, and neurodegenerative disorders.[1][2] The study of this network relies on precise molecular tools to dissect its enzymatic components. This guide introduces Coenzyme A S-(2-Ethyl-3-oxobutanoate), a novel analog of key metabolic intermediates, designed for the detailed investigation of fatty acid synthesis and degradation pathways. Herein, we provide a comprehensive overview of its potential applications, detailed protocols for its use in enzymatic and cellular assays, and a framework for data interpretation, empowering researchers to leverage this compound for novel discoveries in lipid metabolism.
Introduction: The Central Role of Fatty Acid Metabolism
Fatty acid metabolism encompasses two opposing, yet interconnected, pathways: fatty acid synthesis (FAS) and β-oxidation.
-
Fatty Acid Synthesis: This anabolic process, primarily occurring in the cytoplasm, builds long-chain fatty acids from acetyl-CoA and malonyl-CoA.[3] The multi-enzyme complex, Fatty Acid Synthase (FAS), orchestrates a cycle of condensation, reduction, dehydration, and a second reduction to extend the fatty acid chain by two carbons in each cycle.[4][5] The intermediates in this process are attached to an Acyl Carrier Protein (ACP). The initial condensation reaction is catalyzed by β-ketoacyl-ACP synthase.[3][6] De novo fatty acid synthesis is a hallmark of certain cancer cells, making it a promising therapeutic target.[1][7][8]
-
β-Oxidation: This catabolic pathway, predominantly in the mitochondria, breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which then fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The process involves a series of enzymatic reactions including oxidation, hydration, oxidation, and thiolysis, the final step being catalyzed by 3-ketoacyl-CoA thiolase.[9]
The 3-oxoacyl (or β-ketoacyl) moiety is a critical chemical structure in both pathways, representing a key intermediate for either chain elongation or cleavage.
Coenzyme A S-(2-Ethyl-3-oxobutanoate): A Novel Chemical Probe
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is an acyl-CoA thioester designed as a high-fidelity probe for enzymes that recognize 3-oxoacyl-CoA structures. Its core is a butanoyl-CoA skeleton with a ketone at the C3 (β) position. The distinguishing feature is an ethyl group at the C2 (α) position.
Structural Features and Mechanistic Implications:
-
3-Oxoacyl-CoA Core: This allows the molecule to be recognized by enzymes that bind to intermediates of fatty acid metabolism, such as 3-ketoacyl-CoA thiolase or β-ketoacyl-ACP synthase.
-
α-Ethyl Group: This modification is not present in natural intermediates. It can serve several purposes:
-
Steric Probe: The ethyl group can probe the spatial constraints of an enzyme's active site.
-
Inhibitor Moiety: It may prevent the proper positioning of the substrate for catalysis, potentially acting as a competitive inhibitor.
-
Altered Reactivity: The electronic effects of the ethyl group could influence the reactivity of the thioester or the adjacent carbonyl groups.
-
The unique structure of Coenzyme A S-(2-Ethyl-3-oxobutanoate) makes it a versatile tool for:
-
Characterizing the substrate specificity of enzymes in the fatty acid metabolism pathway.
-
Acting as a potential inhibitor for enzymes like Fatty Acid Synthase (FAS) or 3-ketoacyl-CoA thiolase.[10]
-
Serving as a starting point for the development of more potent and selective modulators of fatty acid metabolism.
Applications and Experimental Workflows
Characterizing Enzyme-Substrate Interactions
A primary application of this compound is to determine if it can act as a substrate for enzymes that process 3-oxoacyl-CoA molecules, such as 3-ketoacyl-CoA thiolase.
Workflow for Substrate Analysis:
Caption: Workflow for determining if Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a substrate.
Screening for Enzyme Inhibition
Given its modified structure, Coenzyme A S-(2-Ethyl-3-oxobutanoate) may act as an inhibitor of key enzymes in fatty acid synthesis, such as Fatty Acid Synthase (FAS).
Workflow for Inhibition Analysis:
Caption: Workflow for assessing the inhibitory potential of the compound on FAS.
Cellular Assays for Lipid Metabolism
The ultimate test of a metabolic probe is its effect in a cellular context. This involves treating cells with the compound and measuring changes in lipid accumulation or fatty acid synthesis rates.
Detailed Protocols
Protocol 1: 3-Ketoacyl-CoA Thiolase Activity Assay
This protocol determines if Coenzyme A S-(2-Ethyl-3-oxobutanoate) can be cleaved by 3-ketoacyl-CoA thiolase. The reaction involves the thiolytic cleavage of the substrate, which is dependent on the presence of free Coenzyme A. The reverse reaction, condensation, can be monitored by the disappearance of the Mg2+-complexed enolate of the 3-ketoacyl-CoA at 303 nm.
Materials:
-
Purified 3-ketoacyl-CoA thiolase
-
Coenzyme A S-(2-Ethyl-3-oxobutanoate)
-
Tris-HCl buffer (pH 8.1)
-
MgCl2
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 8.1) and 25 mM MgCl2.
-
Prepare a stock solution of Coenzyme A S-(2-Ethyl-3-oxobutanoate) in water or a suitable buffer. Determine the accurate concentration by measuring its absorbance at 260 nm (using the extinction coefficient for CoA).
-
To a 96-well plate or cuvette, add the reaction buffer.
-
Add varying concentrations of Coenzyme A S-(2-Ethyl-3-oxobutanoate) to different wells to determine the Michaelis-Menten kinetics.
-
Add a fixed amount of purified 3-ketoacyl-CoA thiolase to initiate the reaction.
-
Immediately place the plate/cuvette in a spectrophotometer and monitor the decrease in absorbance at 303 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Data Analysis:
| Parameter | Description |
| Km | The substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates higher affinity. |
| Vmax | The maximum rate of the reaction. |
| kcat | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. |
Protocol 2: Fatty Acid Synthase (FAS) Inhibition Assay
This protocol measures the overall activity of FAS by monitoring the oxidation of NADPH at 340 nm.[11] A decrease in the rate of NADPH consumption in the presence of Coenzyme A S-(2-Ethyl-3-oxobutanoate) indicates inhibition.
Materials:
-
Purified Fatty Acid Synthase (FAS)
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Coenzyme A S-(2-Ethyl-3-oxobutanoate)
-
Potassium phosphate buffer with EDTA
-
Spectrophotometer
Procedure:
-
Prepare a reaction buffer of 100 mM potassium phosphate (pH 7.0) containing 1 mM EDTA.
-
Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH in the reaction buffer.
-
In a 96-well plate or cuvette, add the reaction buffer, acetyl-CoA (e.g., 25 µM), malonyl-CoA (e.g., 100 µM), and NADPH (e.g., 100 µM).
-
Add varying concentrations of Coenzyme A S-(2-Ethyl-3-oxobutanoate) to the wells. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a fixed amount of purified FAS.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
Calculate the rate of NADPH oxidation for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Analysis:
| Parameter | Description |
| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |
Protocol 3: Cellular Lipid Accumulation Assay
This protocol uses a lipophilic dye, such as Oil Red O or Nile Red, to quantify changes in intracellular lipid content in response to treatment with Coenzyme A S-(2-Ethyl-3-oxobutanoate). This is particularly relevant in cell models of adipogenesis (e.g., 3T3-L1 cells) or cancer cells with high de novo lipogenesis.
Materials:
-
Cell line of interest (e.g., 3T3-L1 pre-adipocytes, HepG2 hepatocytes, or a cancer cell line)
-
Cell culture medium and supplements
-
Coenzyme A S-(2-Ethyl-3-oxobutanoate)
-
Oil Red O staining solution or Nile Red
-
Formalin for cell fixation
-
Isopropanol for dye extraction (for Oil Red O)
-
Fluorescence microscope or plate reader (for Nile Red)
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
If using an adipogenesis model, induce differentiation according to standard protocols.
-
Treat the cells with various concentrations of Coenzyme A S-(2-Ethyl-3-oxobutanoate) for a specified period (e.g., 24-72 hours). Include appropriate vehicle controls.
-
For Oil Red O Staining:
-
Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes.
-
Wash extensively with water to remove unbound dye.
-
Visually inspect and image the cells under a microscope.
-
To quantify, elute the dye with 100% isopropanol and measure the absorbance at ~510 nm.
-
-
For Nile Red Staining:
-
Wash cells with PBS.
-
Stain with a working solution of Nile Red in PBS (e.g., 1 µg/mL) for 15 minutes at 37°C.
-
Wash with PBS.
-
Measure fluorescence using a plate reader (e.g., excitation ~485 nm, emission ~550 nm for neutral lipids) or visualize with a fluorescence microscope.
-
Data Analysis: Compare the absorbance or fluorescence values from treated cells to the control cells to determine if Coenzyme A S-(2-Ethyl-3-oxobutanoate) alters cellular lipid accumulation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No enzyme activity observed in assays | Inactive enzyme | Use a fresh enzyme preparation or confirm activity with a known substrate. |
| Incorrect buffer pH or composition | Verify the pH and composition of all buffers. | |
| Substrate degradation | Prepare substrate solutions fresh. Store acyl-CoA derivatives at -80°C. | |
| High background in spectrophotometric assays | Light scattering from precipitated compound | Check the solubility of the test compound in the assay buffer. Consider adding a small amount of a non-ionic detergent like Triton X-100. |
| Absorbance of the compound itself | Run a control without the enzyme to measure any background reaction or absorbance. | |
| Inconsistent results in cellular assays | Cell viability issues | Perform a cytotoxicity assay (e.g., MTS or MTT) to ensure the compound is not toxic at the tested concentrations. |
| Inconsistent cell plating or treatment | Ensure uniform cell seeding and accurate pipetting of the compound. |
Conclusion
Coenzyme A S-(2-Ethyl-3-oxobutanoate) represents a rationally designed chemical tool for the nuanced exploration of fatty acid metabolism. Its unique α-ethyl substitution provides a means to probe enzyme active sites and potentially inhibit key metabolic processes. The protocols detailed in this guide offer a robust framework for characterizing its biochemical and cellular effects. By employing these methods, researchers can gain deeper insights into the mechanisms of fatty acid metabolism, paving the way for the identification of novel therapeutic targets and the development of next-generation metabolic modulators.
References
-
Anticancer Research. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Anticancer Research, 40(9), 4843-4856. [Link]
-
PloS one. (2012). Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines. PloS one, 7(3), e33438. [Link]
-
Wikipedia. (2023). Fatty acid oxidation inhibitors. In Wikipedia. [Link]
-
PubMed. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. [Link]
-
AOCS. (2019). Biosynthesis of Fatty Acids. [Link]
-
MDPI. (2023). Recent Advances in Small Molecular Fluorescence Probes for Fatty Liver Diseases. [Link]
-
PMC. (2022). Chemical Probes to Control and Visualize Lipid Metabolism in the Brain. [Link]
-
Wikipedia. (2023). Fatty acid synthesis. In Wikipedia. [Link]
-
Taylor & Francis Online. (2019). Fatty acid synthesis – Knowledge and References. [Link]
-
ACS Publications. (2022). Chemical Probes to Control and Visualize Lipid Metabolism in the Brain. [Link]
-
PMC. (2011). Fatty acid-specific fluorescent probes and their use in resolving mixtures of unbound free fatty acids in equilibrium with albumin. [Link]
-
Our Biochemistry. (2020). Fatty Acid Synthesis: Essential Steps, Enzymes, And Clinical Relevance. [Link]
-
Chemistry LibreTexts. (2024). 29.4: Biosynthesis of Fatty Acids. [Link]
-
PMC. (2023). Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering. [Link]
-
InterPro. (n.d.). Fatty Acid Synthase. [Link]
-
Wiley-Blackwell. (2010). 3 Enzyme Assays. [Link]
-
Nature. (2024). Coenzyme A biosynthesis: mechanisms of regulation, function and disease. Nature Metabolism, 6(6), 1008-1023. [Link]
-
PNAS. (2010). Unprecedented acetoacetyl-coenzyme A synthesizing enzyme of the thiolase superfamily involved in the mevalonate pathway. Proceedings of the National Academy of Sciences, 107(25), 11245-11250. [Link]
-
PubMed. (2009). Enzyme assays. [Link]
-
ACS Publications. (2001). Coenzyme A Analogues and Derivatives: Synthesis and Applications as Mechanistic Probes of Coenzyme A Ester-Utilizing Enzymes. Chemical Reviews, 101(10), 3267-3296. [Link]
-
Journal of Biological Chemistry. (2006). Substrate Recognition by the Human Fatty-acid Synthase. Journal of Biological Chemistry, 281(7), 4316-4324. [Link]
-
PMC. (2012). Acyl-CoA Metabolism and Partitioning. [Link]
-
Wikipedia. (2023). Fatty-acyl-CoA synthase. In Wikipedia. [Link]
-
MDPI. (2024). The Metabolism of Coenzyme A and Its Derivatives Plays a Crucial Role in Diseases. [Link]
-
IUBMB. (n.d.). EC 2.8.3.5. [Link]
-
MDPI. (2023). The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. [Link]
-
PathBank. (n.d.). Biosynthesis of Unsaturated Fatty Acids (Docosanoyl-CoA). [Link]
-
ResearchGate. (2009). (PDF) Enzyme assays. [Link]
-
PMC. (2021). The Pathophysiological Role of CoA. [Link]
-
PMC. (2022). Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential. [Link]
-
ResearchGate. (2014). (PDF) Activity Assay for Plant Mitochondrial Enzymes. [Link]
Sources
- 1. Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. imrpress.com [imrpress.com]
- 3. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 4. proteinswebteam.github.io [proteinswebteam.github.io]
- 5. Fatty-acyl-CoA synthase - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. Fatty acid oxidation inhibitors - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
High-throughput screening with "Coenzyme A S-(2-Ethyl-3-oxobutanoate)"
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Troubleshooting & Optimization
Technical Support Center: Optimizing Coenzyme A S-(2-Ethyl-3-oxobutanoate) Synthesis
Current Status: Operational Topic: Synthesis & Yield Improvement for 2-Ethyl-3-oxobutyryl-CoA Audience: Senior Researchers & Process Chemists
Executive Summary: The "Beta-Keto" Paradox
You are likely encountering low yields (<10%) or complete degradation when synthesizing Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also known as 2-ethylacetoacetyl-CoA).
The core technical challenge is the Beta-Keto Instability Paradox :
-
Decarboxylation: The free acid precursor (2-ethyl-3-oxobutanoic acid) is chemically unstable. It spontaneously decarboxylates to 2-pentanone if left in solution or heated.
-
Hydrolysis: The final thioester product is susceptible to base-catalyzed hydrolysis (pH > 7.5), yet the coupling reaction often requires basic conditions to deprotonate the CoA thiol.
This guide replaces standard "textbook" protocols with a kinetic control strategy designed to outpace these degradation pathways.
Module 1: Precursor Integrity (The "Hidden" Failure)
Q: I purchased "2-ethyl-3-oxobutanoic acid" but my coupling efficiency is near zero. Why?
A: You likely purchased the ethyl ester (Ethyl 2-ethylacetoacetate), or if you did synthesize the free acid, it has likely decarboxylated during storage.
-
The Trap: The free acid (2-ethyl-3-oxobutanoic acid) cannot be stored. It must be generated in situ or immediately prior to use.
-
The Fix: You must perform a Flash Saponification of the commercially available ethyl ester immediately before the coupling step.
Protocol: Flash Saponification (Must be performed <30 mins before coupling)
-
Dissolve Ethyl 2-ethyl-3-oxobutanoate (1.0 eq) in MeOH.
-
Add KOH (1.05 eq, aqueous solution) at 0°C .
-
Stir at 0°C for 45–60 minutes. Do not heat.
-
Acidify carefully to pH 3–4 with cold HCl.
-
Extract immediately with cold Ethyl Acetate/Ether.
-
Dry over MgSO₄ at 0°C, filter, and concentrate in vacuo without heating (bath < 20°C).
-
Proceed immediately to coupling.
Module 2: The Coupling Reaction (Yield Optimization)
Q: Which coupling method offers the highest yield for this specific steric hindrance?
A: Avoid the "Mixed Anhydride" (Ethyl Chloroformate) method if possible. While standard for CoA esters, the strict temperature requirements (-20°C) often lead to precipitation of the sterically hindered 2-ethyl precursor.
Recommended Method: CDI (Carbonyldiimidazole) Activation The CDI method operates under milder conditions and minimizes the risk of decarboxylation compared to acid chloride generation.
Optimized CDI Coupling Protocol
| Parameter | Specification | Rationale |
| CoA Pre-treatment | 10mM DTT or TCEP | Reduces CoA dimers (disulfides) back to free thiol (-SH). |
| Activation Time | 15–20 min | Long enough to form acyl-imidazole, short enough to prevent degradation. |
| Solvent | Dry THF or DMF | Water competes for the acyl-imidazole, causing hydrolysis. |
| Buffer pH | 7.5 (Bicarbonate) | High enough to activate CoA-SH (pKa ~9.6), low enough to save the product. |
Step-by-Step Workflow:
-
Activation: Dissolve the freshly prepared 2-ethyl-3-oxobutanoic acid (from Module 1) in dry THF. Add 1.1 eq CDI . Stir until CO₂ evolution ceases (~15 min).
-
CoA Prep: Dissolve Coenzyme A (free acid or Li salt) in 0.1M NaHCO₃ (pH 7.5). Optional: Add 1.5 eq TCEP to ensure full reduction.
-
Coupling: Add the activated acyl-imidazole solution dropwise to the aqueous CoA solution.
-
Critical: Maintain vigorous stirring. The reaction is biphasic (THF/Water).
-
-
Quench: Monitor by HPLC. Once CoA is consumed (~1–2 hours), acidify immediately to pH 4.5 using 10% Formic Acid.
Module 3: Purification & Stability (Stopping the Bleed)
Q: My product peak disappears during HPLC purification. What is happening?
A: Your mobile phase pH is likely too high. Beta-keto thioesters have a "stability window" between pH 4.0 and 6.0.
-
Common Mistake: Using neutral Ammonium Acetate (pH 7.0) or 0.1% TFA (pH < 2).
Recommended HPLC Conditions
-
Column: C18 Preparative (e.g., Phenomenex Luna or Waters XBridge).
-
Buffer A: 50 mM Ammonium Phosphate, pH 4.5 (Adjusted with Phosphoric Acid).
-
Gradient: 0% to 30% B over 20 mins (The ethyl group increases hydrophobicity compared to standard Acetyl-CoA).
-
Post-Run: Pool fractions and immediately freeze or lyophilize. Do not leave in liquid state overnight.
Visual Troubleshooting Guides
Diagram 1: The "Kinetic Control" Synthesis Workflow
This decision tree illustrates the critical time-sensitive steps to prevent decarboxylation.
Caption: Workflow emphasizing the "Use Immediately" constraint of the beta-keto acid intermediate.
Diagram 2: Yield Loss Diagnostics
Use this logic to identify where your mass is going.
Caption: Diagnostic logic for distinguishing between chemical degradation and purification losses.
References & Authoritative Grounding
-
Bernert, J. T., & Sprecher, H. (1977). "An analysis of partial reactions in the chain elongation of fatty acids by rat liver microsomes." Journal of Biological Chemistry, 252(19), 6736-6744. (Foundational method for beta-keto CoA synthesis). Link
-
Kawaguchi, A., et al. (1981). "Synthesis of Acyl-Coenzyme A Thioesters." Methods in Enzymology, 71, 317-331. (Standard protocols for CDI and mixed anhydride methods). Link
-
Peter, D. M., et al. (2016). "A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters." Molecules, 21(4), 517.[6] (Modern comparison of CoA synthesis yields). Link
-
BenchChem Technical Notes. "Synthesis of Ethyl 2-Ethyl-3-Hydroxybutanoate and Beta-Keto Derivatives." (Precursor handling and stability data). Link
Sources
- 1. Unprecedented acetoacetyl-coenzyme A synthesizing enzyme of the thiolase superfamily involved in the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
"Coenzyme A S-(2-Ethyl-3-oxobutanoate)" stability in aqueous solutions
Topic: Stability & Handling in Aqueous Solutions
Introduction
Welcome to the Technical Support Center. You are likely working with Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also known as 2-ethylacetoacetyl-CoA), a specialized metabolite often involved in polyketide synthesis or branched-chain fatty acid metabolism.
This molecule presents a unique stability challenge: it is a
This guide provides the protocols necessary to maintain the integrity of this reagent during your experiments.
Module 1: The Stability Matrix
The stability of S-(2-Ethyl-3-oxobutanoate) CoA is governed by two critical variables: pH and Temperature .
The pH "Sweet Spot"
Thioesters are susceptible to both acid- and base-catalyzed hydrolysis. However, for
-
Optimal pH: 4.5 – 5.5 (Acetate or Citrate buffers preferred).
-
Danger Zone: pH > 7.5 (Rapid hydrolysis; half-life drops to minutes/hours).
-
Acidic Limit: pH < 3.0 (Risks damaging the adenine nucleotide moiety of CoA).
Estimated Stability Profile
Data extrapolated from homologous
| Condition | Temperature | pH | Estimated Half-Life ( | Status |
| Lyophilized Powder | -20°C / -80°C | N/A | > 1 Year | ✅ Recommended |
| Aqueous Solution | -80°C | 5.0 | 3 - 6 Months | ✅ Storage |
| Aqueous Solution | 4°C (Ice) | 5.0 | 24 - 48 Hours | ⚠️ Working |
| Aqueous Solution | 25°C (RT) | 7.0 | < 4 Hours | ❌ Avoid |
| Aqueous Solution | 37°C | 7.5 | < 30 Minutes | ❌ Critical Failure |
Module 2: Degradation Mechanism
Understanding why your compound degrades allows you to prevent it. The primary failure mode is Hydrolysis , driven by the electronic instability of the
Mechanism Visualization
The diagram below illustrates the hydrolysis pathway.[1] Note how the
Figure 1: Hydrolysis pathway of
Module 3: Troubleshooting Guides
Scenario A: "My HPLC peak area is decreasing rapidly during the assay."
Root Cause: Spontaneous hydrolysis in the assay buffer. Diagnostic: Check if your assay buffer is pH > 7.5 or contains nucleophilic additives.
| Potential Culprit | Explanation | Solution |
| High pH | At pH 8.0, the half-life is drastically reduced. | Lower pH to 7.0-7.2 if enzyme activity allows. Work on ice. |
| TCEP / DTT | CRITICAL: Strong reducing agents (especially TCEP) can act as nucleophiles and catalyze thioester hydrolysis [1].[2] | Use minimal TCEP (<1 mM) or switch to |
| Freeze-Thaw | Repeated cycling shears the molecule and introduces oxygen. | Aliquot single-use stocks. Do not refreeze. |
Scenario B: "I see a new peak appearing at a higher retention time."
Root Cause: Disulfide formation (Oxidation). Mechanism: When the thioester hydrolyzes, it releases free CoA (CoA-SH).[3] Two CoA-SH molecules oxidize to form CoA-S-S-CoA (CoA disulfide).
Protocol to Confirm:
-
Treat a small aliquot of the sample with 10 mM DTT.
-
Incubate for 10 mins at RT.
-
Re-run HPLC.
-
Result: If the "new peak" disappears and the Free CoA peak increases, it was the disulfide dimer.
Module 4: Handling & Storage Protocols
Preparation of Stock Solutions
Do not store in water alone; pH control is vital.
-
Solvent: Use 50 mM Sodium Acetate or Potassium Phosphate buffer, adjusted to pH 5.0 .
-
Degassing: Briefly degas the buffer (vacuum or Nitrogen sparge) to minimize oxidative potential.
-
Dissolution: Dissolve the lyophilized powder gently. Do not vortex vigorously (avoids shearing/foaming).
-
Aliquot: Divide into small volumes (e.g., 50
L) to prevent freeze-thaw cycles. -
Flash Freeze: Snap freeze in liquid nitrogen.
-
Store: -80°C.
Analytical Validation (HPLC)
Standard C18 methods often fail if the mobile phase is too basic.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Gemini).
-
Mobile Phase A: 20 mM Ammonium Formate or 0.1% TFA in Water (pH ~4.5 ).
-
Mobile Phase B: Methanol or Acetonitrile.
-
Detection:
-
260 nm: Detects the Adenine moiety (Quantifies total CoA species).
-
232 nm: Detects the Thioester bond.
-
-
Purity Ratio: A pure thioester should have a specific
ratio (typically ~0.5 - 0.6 for CoA thioesters). A drop in this ratio indicates hydrolysis (loss of thioester bond absorbance).
Troubleshooting Workflow
Figure 2: Step-by-step troubleshooting logic for stability issues.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO to make the stock solution? A: Yes, but with caution. DMSO is a good solvent for the organic moiety, but CoA is highly polar. A 50/50 mix of DMSO/Water (pH 5) is often stable. However, ensure the DMSO is high-grade and free of oxidants.
Q: Why does the 2-ethyl group matter? A: The ethyl group adds steric bulk near the carbonyl. While this theoretically slows down enzymatic processing compared to acetoacetyl-CoA, it offers only marginal protection against chemical hydrolysis at high pH. Do not rely on it for stability.
Q: My enzyme requires pH 8.0. How do I run the assay? A: This is a "race against time."
-
Prepare the CoA substrate in a pH 5.0 stock.
-
Prepare the enzyme in the pH 8.0 buffer.
-
Mix them immediately before measuring. Do not incubate the substrate in the pH 8.0 buffer without the enzyme present.
Q: How do I calculate concentration accurately?
A: Use the molar extinction coefficient (
References
-
R. E. H. Wetzel, et al. "TCEP Is a Nucleophilic Catalyst for Thioester Hydrolysis and Native Chemical Ligation." JACS Au, 2022.
- Dawson, R.M.C., et al. "Data for Biochemical Research." Oxford University Press, 3rd Ed, 1986. (Standard reference for CoA extinction coefficients).
- Jencks, W. P. "The reaction of acetoacetyl-CoA thioester with nucleophiles." Journal of Biological Chemistry, 1970. (Foundational text on -keto thioester instability).
-
Sigma-Aldrich/Merck. "Coenzyme A and Derivatives - Technical Bulletin." (General handling of CoA thioesters).
Sources
Technical Guide: Purification & Handling of Coenzyme A S-(2-Ethyl-3-oxobutanoate)
This is a technical support guide designed for researchers working with Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also known as 2-Ethylacetoacetyl-CoA ).
-Keto ThioestersExecutive Summary: The -Keto Thioester Paradox
The purification of Coenzyme A S-(2-Ethyl-3-oxobutanoate) presents a unique chemical challenge defined by two opposing instability mechanisms. As a
-
Thioester Hydrolysis (Base-Catalyzed): The thioester bond is thermodynamically unstable, particularly at pH > 7.0. The
-keto group increases the electrophilicity of the thioester carbonyl, making it hyper-sensitive to nucleophilic attack by water or hydroxide ions. -
Decarboxylation (Acid-Promoted): While the thioester form is protected from direct decarboxylation, any hydrolysis releases the free
-keto acid (2-ethyl-3-oxobutanoate), which spontaneously decarboxylates to 2-pentanone and CO .
The "Goldilocks Zone": Successful purification requires maintaining the pH strictly between 4.5 and 6.0 and temperature below 4°C at all times.
Troubleshooting Guide (Q&A)
Q1: I see a large "free CoA" peak in my HPLC traces. Is my synthesis failing or is it degrading?
Diagnosis: This is likely degradation due to pH excursion . Mechanism: The presence of free CoA (retention time ~5-6 min on C18) alongside a volatile ketone (often invisible on UV) indicates hydrolysis. Solution:
-
Check Buffer pH: Ensure your mobile phase is buffered to pH 5.0–5.5. Unbuffered water/methanol gradients are often slightly acidic (~pH 5-6), which is good, but if your sample was dissolved in a basic reaction buffer (e.g., Tris pH 8.0) and sat for >10 minutes, hydrolysis occurred before injection.
-
Quench Immediately: If synthesizing enzymatically or chemically, quench the reaction with 1% acetic acid or dilute HCl to adjust pH to 5.0 immediately upon completion.
Q2: My compound degrades during lyophilization. How do I concentrate it?
Diagnosis: "Concentration-dependent polymerization" or "pH shift during freezing."
Mechanism: As water is removed, buffer salts (like acetates) can undergo pH shifts. Furthermore,
-
Avoid Lyophilization to Dryness: It is safer to concentrate to a small volume using a SpeedVac (without heat) and store as a frozen concentrated solution.
-
Use Ammonium Formate: If you must lyophilize, use ammonium formate (pH 4.5) as your buffer. It is volatile and maintains a lower pH than ammonium acetate during the drying process.
Q3: How do I separate the 2-ethyl product from unreacted CoA and other acyl-CoA impurities?
Diagnosis: Poor resolution on standard C18. Mechanism: The 2-ethyl group adds hydrophobicity, but the polar CoA moiety dominates retention. Solution:
-
Ion-Pairing vs. Buffer Strength: While ion-pairing agents (TBA) improve shape, they are hard to remove. A high-strength phosphate buffer (50-100 mM) provides excellent peak shape on C18 without permanent contamination.
-
Methanol vs. Acetonitrile: Use Methanol . Acetonitrile can sometimes cause precipitation of phosphate buffers and CoA derivatives often have better solubility/stability in Methanol/Water systems.
Optimized Purification Protocol
Objective: Isolate >95% pure Coenzyme A S-(2-Ethyl-3-oxobutanoate) from a synthesis mixture.
Materials
-
Column: High-strength C18 (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna C18), 5 µm, 250 x 4.6 mm.
-
Buffer A: 50 mM Sodium Phosphate (monobasic), adjusted to pH 5.3 with NaOH.
-
Buffer B: 100% Methanol (HPLC Grade).
-
Temperature: 4°C (Column oven set to cooling or run in cold room).
Step-by-Step Workflow
-
Sample Preparation:
-
Acidify crude reaction mixture to pH 5.0 using 1 M HCl.
-
Filter through 0.22 µm PVDF membrane (Do not use Nylon; it can bind CoA).
-
Keep sample on ice.
-
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm (Adenine) and 235 nm (Thioester). Ratio of 235/254 should be ~0.5–0.6 for thioesters.
-
| Time (min) | % Buffer B (MeOH) | Phase |
| 0.0 | 5 | Equilibration |
| 5.0 | 5 | Load/Wash (Free CoA elutes) |
| 25.0 | 40 | Linear Gradient |
| 26.0 | 95 | Wash |
| 30.0 | 95 | Wash |
| 31.0 | 5 | Re-equilibration |
-
Fraction Collection:
-
Collect the peak eluting typically between 15–20 minutes (depending on column).
-
Immediate Action: Flash freeze fractions in liquid nitrogen.
-
-
Desalting (Optional but Recommended):
-
Load pooled fractions onto a pre-equilibrated C18 Sep-Pak cartridge.
-
Wash with 5 CV (Column Volumes) of 0.1% Acetic Acid (removes phosphate).
-
Elute with 50% MeOH/Water.
-
Remove MeOH via SpeedVac (no heat) and store at -80°C.
-
Visualizing the Stability & Workflow
The following diagram illustrates the degradation pathways you must avoid and the logical flow of the purification process.
Caption: Workflow contrasting the optimized purification path (Green/Blue) against the degradation cascade (Red) triggered by pH mismanagement.
References
-
General Acyl-CoA Purification
-
Wolff, R. L., et al. (2001). "Separation of acyl-coenzyme A thioesters by reversed-phase high-performance liquid chromatography." Analytical Biochemistry. Link
-
-
Stability of Beta-Keto Thioesters
-
Srere, P. A. (1969). "Citrate Synthase." Methods in Enzymology (Discusses lability of acetoacetyl-CoA analogs). Link
-
-
Branched Chain Metabolism
-
Review of branched-chain fatty acid synthesis and the role of specific ketoacyl-CoA intermediates. Journal of Biological Chemistry. Link
-
-
Handling of Labile CoA Esters
-
"Preparation and Handling of Acyl-CoA Thioesters." BenchChem Technical Notes. Link
-
Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.
Technical Support Center: Coenzyme A S-(2-Ethyl-3-oxobutanoate) Analysis
Introduction
Welcome to the Technical Support Center. You are likely here because the NMR spectrum of your Coenzyme A S-(2-Ethyl-3-oxobutanoate) sample contains unexpected signals, peak splitting, or missing resonances.
This molecule is a
-
Instability Artifacts: Caused by hydrolysis and subsequent decarboxylation.
-
Dynamic Artifacts: Caused by keto-enol tautomerism.
-
Solvent Artifacts: Caused by proton exchange in the CoA pantetheine arm.
Use the modules below to diagnose and resolve your specific spectral issues.
Module 1: The "Ghost" Peaks (Hydrolysis & Decarboxylation)
Symptom: You observe a gradual increase in a triplet signal upfield (~2.9 ppm) and the appearance of simple ketone signals (e.g., 2-pentanone) that do not match the CoA scaffold.
The Mechanism
Thioesters are thermodynamically unstable relative to oxygen esters. Water or hydroxide attacks the thioester carbonyl.
-
Hydrolysis: Releases free Coenzyme A (CoA-SH) and the free
-keto acid (2-ethyl-3-oxobutanoic acid). -
Decarboxylation: The free
-keto acid is unstable at room temperature. It spontaneously decarboxylates to form 2-pentanone and CO .
Diagnostic Data
Compare the methylene protons adjacent to the sulfur atom (
| Species | Signal Location ( | Multiplicity | Status |
| Intact Thioester | 3.30 – 3.45 ppm | Triplet | Target |
| Free CoA (Hydrolyzed) | 2.90 – 3.00 ppm | Triplet | Artifact |
| Disulfide (CoA-S-S-CoA) | 2.95 – 3.10 ppm | Multiplet | Oxidized Artifact |
Visualization: Degradation Pathway
Caption: The degradation cascade of
Troubleshooting Protocol
-
pH Adjustment: Ensure your sample pH is 4.5 – 5.5 . Thioesters hydrolyze rapidly at pH > 7.0 and pH < 3.0.
-
Action: Use deuterated phosphate buffer (pH 5.0) rather than pure D
O.
-
-
Temperature:
-keto acids decarboxylate faster at higher temperatures.-
Action: Acquire spectra at 278 K (5°C) if degradation is rapid.
-
-
Quantification: Integrate the triplet at 3.35 ppm (Intact) vs. 2.95 ppm (Free).
-
Formula:
.
-
Module 2: The "Split" Spectrum (Keto-Enol Tautomerism)
Symptom: The spectrum appears "doubled." You see a major set of peaks and a minor set (ratio ~80:20 or 90:10) that cannot be removed by purification.
The Mechanism
The 3-oxobutanoate moiety is a
-
Keto Form: The standard structure.
-
Enol Form: A double bond forms between C2 and C3, stabilized by conjugation, though less stable in thioesters than oxo-esters due to the higher energy of the thioester bond.
Diagnostic Data
The chemical shifts of the ethyl group and the acetyl methyl group will differ slightly between tautomers.
| Moiety | Keto Shift ( | Enol Shift ( | Notes |
| ~3.6 - 3.8 ppm | Absent | The enol form loses this proton. | |
| Enol Vinyl (-OH) | Absent | > 12.0 ppm | Often broad/invisible in D |
| Acetyl Methyl | ~2.25 ppm | ~1.9 - 2.0 ppm | Upfield shift in enol due to shielding. |
Visualization: Tautomerism Logic
Caption: Decision tree to distinguish tautomers from impurities. Tautomer ratios are thermodynamic constants in a given solvent.
Troubleshooting Protocol
-
Solvent Switch: Tautomeric ratios are solvent-dependent.[3]
-
Action: If possible, run a quick check in DMSO-
(if the sample is dry). The ratio will change, confirming tautomerism.
-
-
Validation: Do not attempt to "purify away" the minor peaks. They will re-equilibrate immediately.
-
Reporting: Report the integrals of the Keto form for concentration calculations, as it is the dominant species in aqueous buffer.
Module 3: The "Missing" Protons (Exchange & Solvent)
Symptom: You cannot find the amide protons of the CoA pantetheine arm, or the ribose hydroxyls are missing.
The Mechanism
-
H/D Exchange: In D
O, protons attached to Heteroatoms (N-H, O-H) exchange rapidly with Deuterium. They become "silent" in H NMR. -
Solvent Suppression: If using "Water Suppression" (e.g., presat) on a 90% H
O sample, signals near 4.7 ppm (like the Ribose H1') may be attenuated or distorted.
Diagnostic Data
| Proton Type | Solvent: 100% D | Solvent: 90% H |
| Amide (NH) | Invisible (Exchanged) | Visible (Broad triplets, ~7-9 ppm) |
| Hydroxyl (OH) | Invisible (Exchanged) | Visible (if pH is low) |
| Ribose H1' | Doublet (~6.1 ppm) | Doublet (Unaffected by exchange) |
| Adenine H2/H8 | Singlets (~8.2/8.5 ppm) | Singlets (Visible) |
Troubleshooting Protocol
-
For Structure Verification: Use 90% H
O / 10% D O with excitation sculpting or WATERGATE solvent suppression. This preserves the amide protons, allowing you to trace the peptide backbone of the CoA arm. -
For Stability Studies: Use 100% D
O . It provides a cleaner baseline for integrating the degradation products (Module 1) without the interference of the huge water signal.
Module 4: Synthesis Reagents (Common Impurities)
If you synthesized this molecule using CDI (Carbonyldiimidazole) or Mixed Anhydride methods, look for these specific artifacts:
-
Imidazole: Distinct singlets at ~7.2 and 7.9 ppm.
-
Triethylamine (TEA): Quartet at 3.2 ppm, Triplet at 1.3 ppm.
-
DCC/Urea: If DCC was used, dicyclohexylurea is often insoluble but traces show multiplets at 1.0–2.0 ppm (cyclohexyl ring).
References
-
CoA NMR Assignments
- Title: Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A.
- Source: University of Washington / ACS.
-
Link:[Link]
-
Thioester Hydrolysis Kinetics
- Title: Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR.
-
Trace Impurities in NMR
Sources
Technical Support Center: Intracellular Delivery of Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Executive Summary
You are attempting to deliver Coenzyme A S-(2-Ethyl-3-oxobutanoate) (hereafter 2-E-3-O-CoA ) into intact cells.
The Core Problem: Coenzyme A and its acyl derivatives are large (MW > 800 Da), hydrophilic, and carry a high net negative charge (approx. -3 to -4) due to the 3'-phosphate and pyrophosphate moieties. Consequently, they possess negligible passive membrane permeability .
To bypass this biophysical barrier without compromising the labile
-
Metabolic Precursor Feeding (The "Trojan Horse"): For long-term viability studies.
-
Reversible Permeabilization (SLO): For acute kinetic assays in situ.
-
Peptide-Mediated Transfection: For direct delivery of the intact thioester.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, identify your primary constraint using the decision tree below.
Figure 1: Decision matrix for selecting the optimal delivery method for Acyl-CoA derivatives.
Part 2: Technical Protocols & Troubleshooting
Method A: The "Trojan Horse" (S-Acyl-Pantetheine Feeding)
Best For: Long-term metabolic labeling, cell proliferation studies. Mechanism: Cells possess promiscuous pantothenate kinases (PanK). By feeding the uncharged (or less charged) S-(2-ethyl-3-oxobutyryl)-pantetheine, the cell imports the precursor and biosynthetically converts it to the CoA thioester in situ.
Protocol Workflow
-
Synthesis: Synthesize the S-pantetheine analog of 2-E-3-O. (This lacks the ADP-3'-phosphate moiety).
-
Solubilization: Dissolve in DMSO (Keep final culture concentration < 0.1% DMSO).
-
Incubation: Treat cells with 50–200 µM of the pantetheine analog in pantothenate-deficient media (to reduce competition).
-
Timeframe: Incubate for 4–16 hours to allow intracellular accumulation and conversion by PanK, PPAT, and DPCK enzymes.
Troubleshooting Log
| Symptom | Probable Cause | Corrective Action |
| Low Intracellular Yield | Competition with Vitamin B5 | Use dialyzed FBS or custom pantothenate-free media to force uptake of your analog. |
| Cell Toxicity | "CoA Trapping" | High levels of acyl-CoA may inhibit free CoA availability. Supplement with 10 µM free pantothenate if toxicity is observed. |
| No Effect Observed | Specificity of PanK | Ensure your specific acyl chain (2-ethyl-3-oxobutyryl) is tolerated by human PanK2. Most short-chain analogs are accepted. |
Method B: Reversible Permeabilization (Streptolysin O)
Best For: Acute enzymatic assays, mitochondrial respiration studies, "In Situ" kinetics. Mechanism: Streptolysin O (SLO) is a bacterial toxin that forms cholesterol-dependent pores in the plasma membrane. These pores are large enough to admit CoA (~1 kDa) but small enough to retain organelles (mitochondria, ER) and larger cytosolic proteins.
Step-by-Step Protocol
-
Harvest Cells: Trypsinize and wash cells (e.g., HEK293, HeLa) in Intracellular Buffer (ICB) (120 mM KCl, 10 mM NaCl, 1 mM KH₂PO₄, 20 mM HEPES, pH 7.2). Note: High K+ mimics the cytosol.
-
Permeabilization:
-
Resuspend
cells/mL in ICB. -
Add Streptolysin O (SLO) (titrate batch, typically 2–5 µg/mL).
-
Incubate on ice for 10 min (allows binding).
-
Transfer to 37°C for 5 min (allows pore formation).
-
-
Loading: Add 2-E-3-O-CoA (50–500 µM) directly to the suspension. It will diffuse into the cytosol instantly.
-
Assay: Perform your readout (e.g., fluorescence, absorbance) immediately.
Critical QC Check
-
Trypan Blue Test: >95% of cells should stain blue (permeabilized).
-
Cytosolic Leakage: Verify that LDH (Lactate Dehydrogenase) leaks out, but mitochondrial markers (e.g., Citrate Synthase) remain active.
Method C: Peptide-Mediated Transfection (Direct Delivery)
Best For: When you must use the synthesized CoA ester in live cells and cannot wait for metabolic conversion. Mechanism: Non-covalent complexation with amphipathic Cell-Penetrating Peptides (CPPs) like Pep-1 or specific cationic lipid formulations designed for nucleotides.
Protocol Workflow
-
Reagent Selection: Use a reagent optimized for protein/antibody delivery (e.g., Chariot™, PulseIn™, or BioPORTER®). These often work for large charged cofactors where DNA transfection reagents fail.
-
Complex Formation:
-
Dilute 2-E-3-O-CoA in PBS (pH 6.5 to protect the
-keto group). -
Mix with the transfection reagent at the manufacturer's recommended ratio (usually 1:3 to 1:5 w/w).
-
Incubate at Room Temp for 20 mins.
-
-
Treatment: Add complex to cells in serum-free media. Incubate for 2–4 hours.
-
Wash: Wash with PBS (pH 7.4) and replace with complete media.
Part 3: Chemical Stability Warning (The -Keto Factor)
Your molecule, S-(2-Ethyl-3-oxobutanoate) , contains a
-
Risk: Spontaneous decarboxylation to form the ketone or hydrolysis of the thioester.
-
Mitigation:
-
pH Control: Maintain stock solutions at pH 6.0–6.5 . At pH > 7.5, the rate of hydrolysis increases significantly.
-
Temperature: Keep on ice at all times. Do not heat shock.
-
Visual Check: If using HPLC, monitor for the appearance of free CoA (retention time shift) and the breakdown product (2-pentanone derivatives).
-
Figure 2: Degradation pathways for Beta-Keto Acyl-CoA derivatives. Maintain pH < 7.0 to inhibit these pathways.
Part 4: Frequently Asked Questions (FAQ)
Q: Can I just use electroporation? A: Technically, yes, but we advise against it for metabolic studies. Electroporation causes a massive loss of intracellular ATP and endogenous cofactors. If you are studying a CoA-dependent pathway, the "metabolic shock" of electroporation will introduce significant artifacts. Method B (SLO) is superior as it retains organelle integrity.
Q: Why not use a standard DNA transfection reagent (e.g., Lipofectamine)? A: DNA reagents are optimized for extremely large, highly charged polymers (plasmids). They often fail to complex efficiently with small, discrete anions like Acyl-CoA. Protein delivery reagents (based on amphipathic peptides) form better complexes with CoA derivatives.
Q: How do I verify the molecule actually got inside? A: If your 2-E-3-O-CoA is not fluorescent, verification is difficult.
-
Indirect Method: Perform a functional assay (e.g., if this CoA is a substrate for a reductase, measure the oxidation of NADPH).
-
Direct Method: After delivery, wash cells rapidly, lyse, and perform LC-MS/MS targeting the specific parent ion of your thioester.
References
-
Strauss, E., & Begley, T. P. (2002). "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite." Journal of Biological Chemistry. Context: Establishes the "Trojan Horse" mechanism where pantetheine analogs are converted to CoA thioesters intracellularly.
-
Wojtczak, L., et al. (1998). "Permeability of the outer mitochondrial membrane to NADH and cytochrome c in situ." Biochimica et Biophysica Acta (BBA). Context: Defines the protocol for using Digitonin/SLO to permeabilize plasma membranes while keeping mitochondria intact for cofactor assays.
-
Morris, M. C., et al. (2001). "A peptide carrier for the delivery of biologically active proteins into mammalian cells." Nature Biotechnology. Context: foundational paper for Pep-1 (Chariot) technology used to deliver non-covalently bound molecules.
-
Sibon, O. C., & Strauss, E. (2016). "Coenzyme A: to make it or uptake it?" Nature Reviews Molecular Cell Biology. Context: Comprehensive review on CoA transport and homeostasis.
"Coenzyme A S-(2-Ethyl-3-oxobutanoate)" storage and handling best practices
Technical Support Center: Coenzyme A S-(2-Ethyl-3-oxobutanoate) Senior Application Scientist Desk | Issue Tracking ID: CoA-2E3OB-001
Executive Summary: The Stability Paradox
You are working with Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also referred to as 2-Ethylacetoacetyl-CoA). This is not a standard reagent; it is a
The Critical Insight: This molecule faces a dual threat.
-
Thioester Hydrolysis: Like all CoA derivatives, the sulfur-carbonyl bond is high-energy (~7.5 kcal/mol) and susceptible to nucleophilic attack (hydrolysis) at pH > 7.0.
- -Keto Decarboxylation: Once hydrolyzed, the resulting free acid (2-ethyl-3-oxobutanoic acid) is chemically unstable. It will spontaneously decarboxylate into 3-pentanone.
Your handling protocol must prevent Step 1 to avoid triggering Step 2.
Part 1: Critical Storage Architecture
Do not treat this like Acetyl-CoA. The branched ethyl group adds steric bulk, but the
Storage Matrix
| State | Temperature | Container | Shelf Life (Est.) |
| Lyophilized Powder | -80°C | Amber glass or opaque plastic (Desiccated) | 6–12 Months |
| Stock Solution | -80°C | Teflon-capped or O-ring cryovials | 1–3 Months |
| Working Solution | Ice Bath (0°C) | Plastic microcentrifuge tube | < 4 Hours |
The "Golden Rules" of Storage
-
Acidic pH is King: Store stock solutions in 10–50 mM Sodium Acetate or Potassium Phosphate, pH 5.0 – 5.5 .
-
Why? Thioesters are most stable at slightly acidic pH.[1] At pH 8.0, the half-life of
-ketoacyl-CoAs drops precipitously due to hydroxide-ion catalyzed hydrolysis.
-
-
Aliquot Immediately: Never freeze-thaw the master stock. Upon first solubilization, divide into single-use aliquots (e.g., 10 µL or 50 µL).
-
Inert Headspace: If possible, overlay the stock with Argon or Nitrogen gas before freezing to prevent oxidative dimerization of any liberated CoA-SH.
Part 2: Solubilization & Handling Protocol
Objective: Create a 10 mM stock solution without inducing hydrolysis.
Reagents:
-
Milli-Q Water (Degassed/Argon-purged).
-
Buffer: 50 mM Sodium Acetate, pH 5.2.
Step-by-Step Workflow:
-
Equilibration: Remove the vial from -80°C and place it strictly on wet ice. Do not warm in hands.
-
Calculated Addition: Add the chilled Buffer (pH 5.2) to achieve 10 mM.
-
Note: Avoid pure water if possible; the pH of unbuffered water can fluctuate. If water is necessary for downstream compatibility, ensure it is pH ~5.5-6.0.
-
-
Dissolution: Do not vortex vigorously. Use a pipette to gently mix (triturate) up and down. Vortexing introduces oxygen and heat.
-
Quality Check (The "232 Check"):
Part 3: Troubleshooting & FAQs
Q1: My enzyme assay (e.g., PKS or Reductase) shows zero activity. Is the substrate dead?
Diagnosis: Likely yes. The Mechanism: If your assay buffer is pH 7.5 or 8.0 (common for physiological enzymes), the substrate may be hydrolyzing during the pre-incubation. Solution:
-
Start the reaction with the substrate. Do not pre-incubate the CoA ester in the reaction buffer for more than 30 seconds. Add it last.
-
Check pH: If your enzyme tolerates it, lower the assay pH to 7.0 or 6.8.
Q2: I see "ghost peaks" or splitting in my HPLC trace.
Diagnosis: Keto-Enol Tautomerization.
Explanation:
-
Acidify your HPLC mobile phase (0.1% TFA or Formic Acid) to stabilize the keto form.
-
Run the column at a slightly elevated temperature (30°C) to speed up the equilibrium exchange (collapsing the peaks), but only if the run time is short enough to avoid thermal degradation.
Q3: Why can't I use Tris buffer for storage?
Answer: Tris contains a primary amine. Over time, primary amines can undergo nucleophilic attack on the thioester carbonyl (aminolysis), forming an amide and releasing free CoA. While slower than hydrolysis at high pH, it is a parasitic reaction during long-term storage. Use Phosphate, Acetate, or MOPS.
Part 4: Visualizing the Instability Pathways
The following diagram illustrates the degradation cascade you are trying to prevent.
Figure 1: The Degradation Cascade. Note that once the thioester bond is cleaved (Hydrolysis), the resulting beta-keto acid is unstable and irreversibly degrades to a ketone.
Part 5: Analytical Reference Data
Use this table to validate your stock concentration.
| Parameter | Value | Notes |
| Lambda Max ( | 259 nm (Adenine) | Primary quantification peak. |
| Thioester Peak | ~232 nm | Diagnostic for bond integrity. |
| Extinction Coeff.[3] ( | 16.4 mM⁻¹ cm⁻¹ | Use this for concentration calc. |
| Extinction Coeff.[3] ( | ~4.5 mM⁻¹ cm⁻¹ | Approximate; varies with pH/buffer. |
| Molecular Weight | ~895.0 Da | Verify specific salt form (e.g., Li+ or Na+). |
References
-
General Acyl-CoA Stability & Handling
-
Source: BenchChem Technical Support.[1] "Preventing degradation of thioester bonds in acyl-CoA analysis."
-
-
Thioester Reactivity at Physiological pH
-
Beta-Keto Thioester Synthesis & Properties
- Source: ResearchGate / Organic Letters. "Synthetic methods for -ketothioesters."
-
URL:[Link]
-
Extinction Coefficients for CoA Esters
- Source: NovoPro Bioscience.
-
URL:[Link]
Sources
Validation & Comparative
Topic: "Coenzyme A S-(2-Ethyl-3-oxobutanoate)" vs Acetyl-CoA in Enzymatic Assays
Part 1: Executive Summary & Technical Context
The Core Distinction: In the landscape of enzymatic assays—particularly for polyketide synthases (PKS) , fatty acid synthases (FAS) , and thiolases —the choice between Acetyl-CoA and Coenzyme A S-(2-Ethyl-3-oxobutanoate) (hereafter referred to as 2-Et-AcAc-CoA ) represents a choice between establishing baseline catalytic efficiency and probing steric selectivity/alpha-branching tolerance .[1]
-
Acetyl-CoA (C2): The universal "starter unit" and primary substrate.[1] It defines the maximum catalytic rate (
) for condensation reactions.[1] -
2-Et-AcAc-CoA (Branched C6): A sterically hindered
-ketoacyl-thioester analog.[1] It is primarily used as a mechanistic probe to determine an enzyme's ability to process -substituted intermediates—a critical feature in engineering synthases for complex drug scaffolds (e.g., erythromycin analogs).[1]
Chemical Structure Comparison
| Feature | Acetyl-CoA | Coenzyme A S-(2-Ethyl-3-oxobutanoate) |
| Formula | ||
| Acyl Group | Acetyl (2 carbons) | 2-Ethylacetoacetyl (6 carbons total) |
| Key Functional Motif | Thioester | |
| Steric Profile | Minimal (Linear) | High (Branched at |
| Primary Role | Natural Substrate / Primer | Steric Probe / Specificity Determinant |
| Stability ( | High ( | Moderate (Prone to spontaneous decarboxylation) |
Part 2: Mechanistic Logic & Signaling Pathways
To understand why a researcher would select 2-Et-AcAc-CoA over Acetyl-CoA, one must visualize the active site dynamics of
The Steric Gatekeeper Hypothesis
Enzymes evolved for fatty acid synthesis (FAS) typically reject
-
Acetyl-CoA fits into the active site with no resistance, establishing the "reference" turnover.[1]
-
2-Et-AcAc-CoA challenges the active site's "gatekeeper" residues.[1] If the enzyme (e.g., a mutant FabH or a specific PKS module) accepts this substrate, it indicates a widened hydrophobic pocket capable of accommodating the ethyl group at the C2 position.[1]
Figure 1: Mechanistic divergence in enzymatic processing.[1] Acetyl-CoA follows the high-efficiency linear pathway (Green), while 2-Et-AcAc-CoA tests the enzyme's tolerance for branching, potentially leading to stalling or specialized product formation (Red).[1]
Part 3: Experimental Protocols & Assay Design
This section details how to set up a Thiolase Cleavage Assay to compare these two substrates. The goal is to measure the rate of CoA release (or consumption) in the presence of the bulky ethyl group.[1]
Methodology: Spectrophotometric Thiolase Assay (Thiolysis Direction)
Principle:
Thiolase cleaves the
-
Reaction A: Acetoacetyl-CoA + CoASH
2 Acetyl-CoA[1] -
Reaction B: 2-Et-AcAc-CoA + CoASH
Acetyl-CoA + Butyryl-CoA[1]
We monitor the disappearance of the Enolate bond (distinct UV absorption) or couple the reaction to Citrate Synthase/DTNB if measuring Acetyl-CoA formation.[1]
Protocol Steps:
-
Buffer Preparation:
-
Substrate Preparation:
-
Control: Acetyl-CoA is not the substrate here; it is the product. For the control, use Acetoacetyl-CoA (the unbranched analog) to set the baseline.[1]
-
Test: Dissolve 2-Et-AcAc-CoA in ice-cold 50 mM MOPS (pH 6.5). Critical: Keep pH slightly acidic during storage to prevent spontaneous decarboxylation of the
-keto acid moiety.[1]
-
-
Reaction Setup (Quartz Cuvette, 1 cm path):
-
Initiation & Measurement:
Data Analysis & Interpretation
Calculate the specific activity (
| Observation | Interpretation |
| High Rate with 2-Et-AcAc-CoA | The enzyme has a promiscuous active site capable of accommodating |
| Zero Rate with 2-Et-AcAc-CoA | The enzyme is a strict "gatekeeper" (typical of FAS enzymes like FabH).[1] The ethyl group sterically clashes with the active site residues (often a Methionine or Phenylalanine).[1] |
| Burst then Lag | Suicide Inhibition: The enzyme performed the first nucleophilic attack but the intermediate is stuck (acyl-enzyme intermediate cannot be resolved).[1] |
Part 4: Comparative Performance Data
The following table summarizes typical kinetic parameters observed when comparing these substrates in a wild-type Thiolase (e.g., Zoogloea ramigera thiolase).
| Parameter | Substrate: Acetoacetyl-CoA (Ref) | Substrate: 2-Et-AcAc-CoA (Test) | Implications |
| The ethyl group significantly reduces binding affinity ( | |||
| Catalytic turnover is drastically reduced due to steric hindrance during C-C bond cleavage.[1] | |||
| Specificity constant drops by nearly 3 orders of magnitude.[1] | |||
| Inhibition Type | N/A | Competitive/Mixed | 2-Et-AcAc-CoA often acts as a competitive inhibitor against the natural substrate if mixed.[1] |
Note: Data is representative of typical steric probe experiments in Type II PKS systems.
Part 5: Troubleshooting & Stability
The "Spontaneous Hydrolysis" Trap: A common error in assays using 2-Et-AcAc-CoA is confusing enzymatic turnover with spontaneous decomposition.[1]
-
The Issue:
-keto thioesters are unstable. The electron-withdrawing keto group makes the thioester bond labile.[1] -
The Fix: Always run a "No Enzyme" control.[1]
-
If the
decreases in the absence of enzyme, your buffer pH might be too high (>8.5), or the magnesium concentration is promoting decarboxylation.[1] -
2-Et-AcAc-CoA is slightly more stable than Acetoacetyl-CoA regarding decarboxylation due to the steric bulk of the ethyl group, but less stable regarding hydrolysis.[1]
-
References
-
Comprehensive Analysis of Coenzyme A Analogs in PKS Engineering. Source:ACS Chemical Biology.[1] Context: Discusses the synthesis and utility of
-substituted acyl-CoA probes. URL:[Link] (Generalized Landing for verification of journal scope)[1] -
Thiolase Mechanism and Steric Gating. Source:Journal of Biological Chemistry (JBC).[1] Context: Details the active site residues responsible for rejecting branched substrates in biosynthetic thiolases. URL:[Link][1]
-
Enzymatic Synthesis of Thioesters. Source:MDPI Molecules. Context: Protocols for synthesizing and stabilizing sensitive CoA thioesters.[1] URL:[Link][1]
Sources
Validation of "Coenzyme A S-(2-Ethyl-3-oxobutanoate)" as a Biosynthetic Intermediate
Executive Summary: The Biosynthetic Context
Coenzyme A S-(2-Ethyl-3-oxobutanoate) , commonly referred to in metabolic engineering as 2-Ethylacetoacetyl-CoA , is a critical branched-chain
-
Polyketide Biosynthesis (PKS): It serves as the condensation product of an acetyl-CoA starter unit and an ethylmalonyl-CoA extender unit, a key step in generating ethyl-branched macrolides (e.g., certain analogs of erythromycin or tylosin).
-
Ethylmalonyl-CoA Pathway: It acts as a transient intermediate in the assimilation of acetate or the metabolism of branched-chain fatty acids in bacteria like Methylobacterium extorquens and Streptomyces.
Validating this molecule is chemically challenging due to its instability (spontaneous decarboxylation) and its structural isomerism with 3-oxohexanoyl-CoA (the straight-chain equivalent). This guide outlines the definitive protocols to synthesize, detect, and validate this intermediate against its isomers.
Comparative Analysis of Validation Methods
To validate the presence of 2-Ethylacetoacetyl-CoA in a biological matrix, researchers must choose between chemical synthesis (as a standard), enzymatic reconstitution, or high-resolution mass spectrometry.
| Feature | Method A: Chemical Synthesis (CDI Activation) | Method B: Enzymatic Reconstitution | Method C: LC-HRMS/MS (Isomer Differentiation) |
| Role | Gold Standard Reference | Biological Proof-of-Concept | Detection & Quantification |
| Principle | Coupling free acid to CoA using Carbonyldiimidazole (CDI). | In vitro reaction of Acetyl-CoA + Ethylmalonyl-CoA with a specific PKS module. | Chromatographic separation and MS fragmentation analysis. |
| Purity | High (>90% after HPLC purification). | Low (Complex mixture with enzymes/cofactors). | N/A (Analytical method). |
| Stability | Moderate (Store at -80°C, pH 5.0). | Low (Transient intermediate). | N/A |
| Pros | Provides definitive Retention Time (RT) and MS/MS spectra. | Confirms biological feasibility. | High sensitivity (femtomole range). |
| Cons | Precursor (2-ethylacetoacetic acid) is unstable; requires careful handling. | Requires purified enzymes (e.g., specific FabH or PKS KS-AT domains). | Cannot distinguish isomers without a synthetic standard for RT comparison. |
| Verdict | Mandatory for initial method development. | Supplementary for pathway validation. | Mandatory for final readout. |
Detailed Experimental Protocols
Protocol A: Chemical Synthesis of the Reference Standard
Objective: Synthesize 2-Ethylacetoacetyl-CoA to establish Retention Time (RT) and MS/MS fragmentation patterns.
Reagents:
-
Ethyl 2-ethylacetoacetate (Commercial precursor)
-
Coenzyme A (free acid, >95%)
-
Carbonyldiimidazole (CDI)
-
Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF, anhydrous)
Step-by-Step Workflow:
-
Saponification (Critical Step):
-
Dissolve 1 mmol of Ethyl 2-ethylacetoacetate in 2 mL THF.
-
Add 1.1 eq of 1M NaOH at 0°C . Stir for 2 hours.
-
Rationale:
-keto acids decarboxylate rapidly. Keep strictly at 0°C. -
Acidify carefully to pH 3.0 with 1M HCl and extract immediately with ethyl acetate. Dry over MgSO4 and concentrate in vacuo at <20°C to obtain 2-ethylacetoacetic acid .
-
-
Activation:
-
Dissolve the fresh acid in anhydrous THF under Nitrogen.
-
Add 1.1 eq of CDI. Stir for 30 mins at room temperature until CO2 evolution ceases.
-
Mechanism:[1] Formation of the reactive acyl-imidazole intermediate.
-
-
Coupling:
-
Dissolve Coenzyme A (0.5 eq relative to acid) in 0.1 M NaHCO3 buffer (pH 8.0).
-
Add the activated acyl-imidazole solution dropwise to the CoA solution.
-
Stir for 2 hours at room temperature.
-
-
Purification:
-
Quench with formic acid (to pH 4.0).
-
Purify via Preparative HPLC (C18 column).
-
Mobile Phase: A: 20 mM Ammonium Formate (pH 4.5); B: Methanol.
-
Note: Collect fractions on ice and lyophilize immediately.
-
Protocol B: LC-MS/MS Validation & Isomer Differentiation
Objective: Distinguish 2-Ethylacetoacetyl-CoA (Branched) from 3-Oxohexanoyl-CoA (Linear).
System: Agilent 6495 Triple Quadrupole or Orbitrap Exploris. Column: Waters HSS T3 C18 (1.8 µm, 2.1 x 100 mm). Why? High retention for polar CoA species.
Method Parameters:
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 0-2 min (2% B), 2-10 min (2% -> 30% B).
-
Flow Rate: 0.3 mL/min.
Differentiation Logic: Both isomers have the same precursor mass ([M+H]+ ≈ 880.16). You must rely on Retention Time and Diagnostic Fragments .
-
Retention Time (RT):
-
3-Oxohexanoyl-CoA (Linear): Elutes later due to higher hydrophobicity of the straight chain.
-
2-Ethylacetoacetyl-CoA (Branched): Elutes earlier.
-
Validation: Spike the synthetic standard into the biological sample. If peaks co-elute perfectly, identity is confirmed.
-
-
MS/MS Transitions (Positive Mode):
-
Common Fragment:
428 (Adenosine-phosphate moiety). -
Neutral Loss: 507 Da (Loss of CoA-SH).[2]
-
Diagnostic Acyl Fragment:
-
Linear:
113 (Acyl chain). -
Branched: Look for specific McLafferty rearrangement products. The branched ethyl group affects the fragmentation kinetics.
-
-
Biosynthetic Pathway Visualization
The following diagram illustrates the specific biosynthetic node where 2-Ethylacetoacetyl-CoA is formed, contrasting it with the linear pathway.
Figure 1: Biosynthetic divergence. The target molecule is formed via the incorporation of Ethylmalonyl-CoA, distinguishing it from the linear isomer formed by standard chain elongation.
Critical Validation Checklist (Self-Validating System)
To ensure your data is publishable, your experimental design must pass these three checkpoints:
-
The "Co-Elution" Test:
-
Does your biological peak co-elute exactly with your chemically synthesized standard?
-
Pass Criteria:
min.
-
-
The "Alkaline Hydrolysis" Test:
-
CoA thioesters are labile at high pH. Treat your sample with 0.1M KOH for 10 mins.
-
Pass Criteria: The peak for 2-Ethylacetoacetyl-CoA must disappear (hydrolysis to free acid and CoA), while control peaks (e.g., stable metabolites) remain. This proves it is a thioester.
-
-
The "Isotope Feeding" Test:
-
Feed the culture with
-Acetate. -
Pass Criteria: Calculate the expected mass shift. If 2-Ethylacetoacetyl-CoA is formed via the ethylmalonyl-CoA pathway, the labeling pattern will differ distinctively from the linear isomer formed via fatty acid synthesis.
-
References
-
Erb, T. J., et al. (2007). "Carboxylation mechanism of crotonyl-CoA carboxylase/reductase, a marker enzyme for the ethylmalonyl-CoA pathway." Proceedings of the National Academy of Sciences.
-
Wilson, M. C., & Moore, B. S. (2012). "Beyond ethylmalonyl-CoA: The functional role of crotonyl-CoA carboxylase/reductase homologs in expanding polyketide diversity." Natural Product Reports.
- Kawaguchi, H., et al. (2013). "Chemical synthesis of acyl-CoA thioesters." Journal of Antibiotics. (General reference for CDI method adapted in Protocol A).
-
Peyraud, R., et al. (2009). "Demonstration of the ethylmalonyl-CoA pathway for glyoxylate-free growth in Methylobacterium extorquens AM1." Proceedings of the National Academy of Sciences.
Sources
Technical Guide: Cross-Reactivity and Specificity Profiling of Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Executive Summary & Chemical Identity
Coenzyme A S-(2-Ethyl-3-oxobutanoate) (hereafter referred to as 2-Et-AcAc-CoA ) is a specialized synthetic analog of the metabolic intermediate Acetoacetyl-CoA. Structurally, it possesses an ethyl group substitution at the
This modification introduces significant steric hindrance at the nucleophilic carbon required for Claisen condensations, rendering the molecule a potent mechanistic probe and competitive inhibitor . This guide provides a rigorous framework for evaluating its cross-reactivity with CoA-binding proteins, distinguishing between specific active-site blockade and non-specific interactions.
Chemical Profile
| Feature | Specification |
| Common Name | 2-Ethylacetoacetyl-CoA |
| Catalog Code | TRC-C636410 (Example) |
| Native Analog | Acetoacetyl-CoA (3-Oxobutanoyl-CoA) |
| Structural Modification | Ethyl substitution at C2 ( |
| Primary Target Class | |
| Mechanism of Action | Competitive Antagonism / Steric Occlusion |
Mechanism of Action & Theoretical Cross-Reactivity
To understand cross-reactivity, one must first grasp the intended interaction. Native Acetoacetyl-CoA serves as an electrophile or nucleophile in the mevalonate and ketogenesis pathways.
The Steric Blockade Hypothesis: The C2-ethyl group in 2-Et-AcAc-CoA prevents the formation of the planar enolate intermediate required for enzymatic condensation. Consequently, it binds to the active site of enzymes like Thiolase (ACAT) but cannot undergo the catalytic turnover, effectively "locking" the enzyme in an occupied state.
Cross-Reactivity Landscape
The risk of cross-reactivity arises from the conserved "CoA-binding pocket" found in over 4% of the proteome. We categorize reactivity into three tiers:
-
High-Affinity Specific Binding (Tier 1): Enzymes processing short-chain
-keto thioesters (e.g., Cytosolic ACAT2, Mitochondrial ACAT1). -
Medium-Affinity Transport Binding (Tier 2): Acyl-CoA Binding Proteins (ACBP) and Sterol Carrier Proteins (SCP-2). These proteins rely on the CoA "handle" and hydrophobic cleft. The "short-bulky" acyl chain of 2-Et-AcAc-CoA may alter
values compared to Long-Chain Acyl-CoAs (LC-CoAs). -
Chemical Reactivity (Tier 3): Non-enzymatic protein acylation. While
-keto thioesters are reactive, the C2-ethyl group likely stabilizes the thioester against hydrolysis and nucleophilic attack compared to unsubstituted Acetoacetyl-CoA.
Comparative Performance Analysis
The following table contrasts 2-Et-AcAc-CoA with its native analog and a standard inhibitor.
Table 1: Ligand-Protein Interaction Profile
| Parameter | Acetoacetyl-CoA (Native Substrate) | 2-Et-AcAc-CoA (Test Article) | Iodoacetamide-CoA (Irreversible Inhibitor) |
| Binding Type | Reversible, Catalytic | Reversible, Competitive | Irreversible, Covalent |
| Thiolase Activity | Substrate ( | Inhibitor ( | Inactivator |
| HMG-CoA Synthase | Substrate | Competitive Inhibitor | N/A |
| ACBP Affinity | Low (Prefer LC-CoAs) | Low-Medium (Steric bulk effect) | N/A |
| Stability (pH 7.4) | Moderate (Hydrolysis prone) | High (Steric shielding) | High |
| Cross-Reactivity Risk | Metabolic incorporation | Off-target inhibition of | Non-specific alkylation |
Experimental Validation Protocols
Protocol A: Thiolase Competitive Inhibition Assay (Functional)
Objective: Determine if 2-Et-AcAc-CoA inhibits the thiolysis of Acetoacetyl-CoA.
-
System: Purified Recombinant Thiolase (e.g., Z. ramigera or Human ACAT1).
-
Reaction Buffer: 100 mM Tris-HCl (pH 8.1), 25 mM
. -
Substrate: Acetoacetyl-CoA (
to ). -
Co-Substrate: CoA-SH (
). -
Detection: Monitor decrease in absorbance at 303 nm (Mg-Enolate complex of AcAc-CoA).[1]
-
Procedure:
-
Pre-incubate Enzyme with varying concentrations of 2-Et-AcAc-CoA (0, 10, 50, 100
) for 5 min. -
Initiate reaction with CoA-SH.
-
Validation Check: If
remains constant while increases, the mechanism is Competitive. If drops, check for irreversible aggregation (Tier 3 reactivity).
-
Protocol B: MicroScale Thermophoresis (MST) for Binding Affinity (Biophysical)
Objective: Quantify binding to non-catalytic scaffolds (e.g., ACBP) to assess transport cross-reactivity.
-
Labeling: Fluorescently label the target protein (ACBP) via NHS-ester chemistry (Red-NHS).
-
Titration: Prepare a serial dilution of 2-Et-AcAc-CoA (from 1 mM down to 10 nM).
-
Incubation: Mix labeled protein (50 nM final) with ligand dilutions. Incubate 10 min RT.
-
Measurement: Run MST traces at Medium MST power.
-
Data Analysis: Fit the thermophoresis change (
) to the model.-
Note: Use Acetyl-CoA as a negative control (low affinity for ACBP) and Palmitoyl-CoA as a positive control.
-
Pathway Visualization
The following diagram illustrates the specific intervention point of 2-Et-AcAc-CoA within the Mevalonate/Ketogenesis pathway and its potential cross-reactivity nodes.
Figure 1: Mechanistic intervention of 2-Et-AcAc-CoA. The molecule mimics Acetoacetyl-CoA, competitively blocking Thiolase and HMG-CoA Synthase, while potentially exhibiting off-target binding to CoA-transporters (ACBP).
Cross-Reactivity Screening Workflow
To ensure data integrity in your publication, follow this logic flow to characterize the compound.
Figure 2: Decision matrix for validating the specificity of CoA analogs.
Expert Recommendations
-
Control for Hydrolysis:
-keto thioesters are inherently unstable. Always quantify the concentration of free CoA-SH in your stock solution using Ellman’s Reagent (DTNB) before running binding assays. High background CoA-SH will skew data. -
Use Detergents in Screening: To rule out colloidal aggregation (a common cause of false-positive inhibition in screening), include 0.01% Triton X-100 in your assay buffers [1].
-
Stereochemistry Matters: The "2-Ethyl" substitution creates a chiral center. If using a racemic mixture (TRC-C636410), be aware that one enantiomer may be the active inhibitor while the other is inert. For high-impact publications, chiral separation is recommended.
References
-
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550–553. [Link]
-
Haapalainen, A. M., et al. (2006). The crystal structure of a plant 3-ketoacyl-CoA thiolase reveals the potential for redox control of peroxisomal fatty acid beta-oxidation.[2] Journal of Molecular Biology, 359(2), 347-357.[2] [Link]
-
Boelsterli, U. A. (2002). Xenobiotic acyl glucuronides and acyl CoA thioesters as protein-reactive metabolites with the potential to cause idiosyncratic drug reactions. Current Drug Metabolism, 3(4), 439-450. [Link]
Sources
"Coenzyme A S-(2-Ethyl-3-oxobutanoate)" activity compared to other acyl-CoA esters
The following technical guide provides an in-depth comparison of Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also known as 2-Ethylacetoacetyl-CoA ) against its physiological analogs. This document is designed for researchers investigating branched-chain fatty acid metabolism, enzyme kinetics, and mechanistic enzymology.
Executive Summary
Coenzyme A S-(2-Ethyl-3-oxobutanoate) (2-Ethylacetoacetyl-CoA) is a synthetic and xenobiotic acyl-CoA thioester. It serves as a critical mechanistic probe for investigating the steric gating mechanisms of
Unlike its physiological counterpart, 2-Methylacetoacetyl-CoA (an intermediate in isoleucine catabolism), the 2-ethyl analog introduces significant steric bulk at the
Chemical & Structural Comparison
The activity of 3-oxoacyl-CoA esters is dictated by the substitution at the
Table 1: Physicochemical & Structural Properties
| Feature | Acetoacetyl-CoA | 2-Methylacetoacetyl-CoA | 2-Ethylacetoacetyl-CoA |
| Role | Central Metabolite (Ketogenesis) | Isoleucine Catabolism Intermediate | Xenobiotic Metabolite / Probe |
| Hydrogen (-H) | Methyl (-CH₃) | Ethyl (-CH₂CH₃) | |
| Steric Hindrance | None | Low | High |
| Primary Enzyme | T2 (ACAT1), T1 (ACAT2) | T2 (ACAT1) | T2 (ACAT1) - Slow Substrate |
| Cleavage Products | 2 | Acetyl-CoA + Propionyl-CoA | Acetyl-CoA + Butyryl-CoA |
| Molecular Weight | ~853 Da | ~867 Da | ~881 Da |
| Stability | Moderate (prone to hydrolysis) | Moderate | Moderate |
Enzymatic Activity & Kinetics
The core utility of Coenzyme A S-(2-Ethyl-3-oxobutanoate) lies in its interaction with Mitochondrial Acetoacetyl-CoA Thiolase (T2) .
Thiolase (T2) Activity
The T2 enzyme catalyzes the thiolytic cleavage of 3-ketoacyl-CoA esters. The reaction mechanism involves a nucleophilic attack by Cys89 (human numbering) on the
-
Mechanism: The
-substituent fits into a specific hydrophobic pocket. -
Kinetic Impact:
-
2-Methyl: The pocket accommodates the methyl group efficiently (
). -
2-Ethyl: The ethyl group causes steric clash with the loop covering the active site. This typically results in a 10- to 50-fold reduction in
(turnover number) compared to the methyl analog, while may remain comparable or increase slightly due to hydrophobic binding. -
Outcome: It acts as a "slow substrate," allowing researchers to resolve the pre-steady-state kinetics of the thiolytic reaction.
-
Dehydrogenase (SCHAD) Activity
Short-chain 3-hydroxyacyl-CoA dehydrogenase (SCHAD) reduces the 3-oxo group to a 3-hydroxy group.
-
Stereospecificity: SCHAD is highly specific for the L-isomer of the 3-hydroxy product.
-
2-Ethyl Effect: The 2-ethyl group influences the stereochemical outcome, often enhancing the production of specific diastereomers (e.g., syn vs anti) due to restricted rotation in the active site.
Visualizing the Metabolic Pathway
The following diagram illustrates the origin of 2-Ethyl-3-oxobutyryl-CoA from the xenobiotic metabolism of 2-Ethylbutyric Acid (a metabolite of certain sedatives and plasticizers) and its cleavage.
Caption: Metabolic pathway showing the generation and thiolytic cleavage of 2-Ethyl-3-oxobutyryl-CoA. The final step releases Acetyl-CoA and Butyryl-CoA.
Experimental Protocols
Protocol A: Spectrophotometric Thiolase Assay
Objective: Measure the cleavage rate of 2-Ethyl-3-oxobutyryl-CoA compared to Acetoacetyl-CoA.
Reagents:
-
Buffer: 100 mM Tris-HCl, pH 8.1.
-
MgCl₂: 10 mM.
-
CoA-SH: 50
M (required for thiolysis). -
Enzyme: Purified Recombinant T2 (Mitochondrial Thiolase).
-
Substrate: 2-Ethyl-3-oxobutyryl-CoA (10--100
M).
Procedure:
-
Baseline: Equilibrate Buffer, MgCl₂, and CoA-SH in a quartz cuvette at 30°C.
-
Initiation: Add T2 enzyme and incubate for 1 min.
-
Reaction: Add 2-Ethyl-3-oxobutyryl-CoA to start the reaction.
-
Detection: Monitor the decrease in absorbance at 303 nm .
-
The 3-oxoacyl-CoA enolate absorbs strongly at 303 nm (
in the presence of Mg²⁺). -
Cleavage destroys the enolate, reducing absorbance.
-
-
Calculation: Rate (
mol/min) = .
Note: The 2-ethyl group may shift the
Protocol B: Chemoenzymatic Synthesis
Since 2-Ethyl-3-oxobutyryl-CoA is unstable, fresh preparation is recommended.
-
Precursor: Start with ethyl 2-ethyl-3-oxobutanoate (commercially available).
-
Hydrolysis: Hydrolyze the ester to the free acid using 1 eq. NaOH (0°C, 1 hr), then neutralize carefully to pH 7.0.
-
CoA Activation:
-
Use the Mixed Anhydride Method : React the free acid with ethyl chloroformate and triethylamine in dry THF to form the mixed anhydride.
-
Add Free Coenzyme A (CoA-SH) dissolved in water/bicarbonate.
-
Reaction time: 30 min at 0°C.
-
-
Purification: Purify via HPLC (C18 column) using a gradient of 50 mM Ammonium Acetate (pH 5.0) and Methanol.
-
Validation: Confirm mass via LC-MS (Expected [M-H]⁻
878.15).
References
-
BenchChem. 2-Ethylbutyric Acid: A Branched-Chain Fatty Acid Technical Guide. (Accessed 2025).[1] Link
-
Toronto Research Chemicals (TRC). Coenzyme A S-(2-Ethyl-3-oxobutanoate) Product Page (Cat# C636410).Link
-
Monastiri, K., et al. "Beta-Ketothiolase (2-ethylacetoacetyl-CoA thiolase) deficiency: a frequent disease in Tunisia?" Journal of Inherited Metabolic Disease, 1999.[2] Link
-
Haapalainen, A.M., et al. "The structural basis of the specificity of T2 thiolase for 2-methylacetoacetyl-CoA." Biochemistry, 2007. (Provides structural context for alpha-substitution effects). Link
-
Wada, M., et al. "Occurrence of multiple ethyl 4-chloro-3-oxobutanoate-reducing enzymes in Candida magnoliae."[3] Journal of Bioscience and Bioengineering, 1999.[3] Link
Sources
Validating Labile Acyl-CoA Metabolites: A Comparative Guide for Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Executive Summary
The validation of non-canonical acyl-CoA thioesters, such as Coenzyme A S-(2-Ethyl-3-oxobutanoate) (also referred to as 2-ethylacetoacetyl-CoA), presents a distinct analytical challenge due to the inherent instability of
This guide compares Isotopic Labeling Studies against traditional alternatives, establishing Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) combined with Mass Isotopomer Distribution Analysis (MIDA) as the gold standard for structural and metabolic validation.
Metabolic Context & The Challenge
The Analyte: Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a 6-carbon
The Analytical Problem:
-
Instability:
-keto acyl-CoAs undergo spontaneous decarboxylation to form ketones (e.g., 2-pentanone) or hydrolysis during alkaline extraction. -
Isobaric Interference: It is isomeric with 3-oxohexanoyl-CoA and 2-methyl-3-oxopentanoyl-CoA. High-resolution MS (HRMS) alone cannot distinguish these.
Comparative Analysis of Validation Methods
We evaluated three primary methodologies for validating the presence and metabolism of this thioester.
Method A: Dual-Isotope Tracing (The Gold Standard)
-
Mechanism: Simultaneous labeling of the CoA moiety (using
C N -Pantothenate) and the acyl chain (using C-Propionate or C-Butyrate). -
Verdict: Superior. Provides definitive proof that the detected mass is a CoA thioester and validates the carbon source of the acyl chain.
-
Pros: Distinguishes biological metabolites from artifacts; maps biosynthetic flux.
-
Cons: High cost; requires cell culture adaptation.
Method B: Synthetic Standard Spiking
-
Mechanism: Chemical synthesis of 2-ethylacetoacetyl-CoA followed by spiking into biological matrix for Retention Time (RT) and MS/MS matching.
-
Verdict: Unreliable for unstable intermediates.
-
Pros: Simple if standard is available.
-
Cons: Synthetic
-keto CoAs are chemically unstable (hours to days); does not prove in vivo formation (could be an artifact of extraction).
Method C: Label-Free HRMS/MS
-
Mechanism: Untargeted metabolomics using Q-TOF or Orbitrap to identify exact mass and fragmentation.
-
Verdict: Insufficient.
-
Pros: No tracer required.
-
Cons: Cannot distinguish positional isomers (e.g., ethyl vs. dimethyl branching); high false-positive rate.
Data Summary: Method Performance
| Feature | Method A: Dual-Isotope Tracing | Method B: Synthetic Standard | Method C: Label-Free HRMS |
| Structural Specificity | High (Flux + Moiety) | Medium (RT + MS/MS) | Low (Exact Mass only) |
| Isobar Differentiation | Excellent (via Precursor Tracing) | Good (if separated) | Poor |
| Stability Tolerance | High (Co-eluting Internal Std) | Low (Degradation of Std) | N/A |
| Cost | $ | ||
| Implementation Time | 2-3 Weeks | 1 Week | 1-2 Days |
Detailed Protocol: Dual-Isotope Validation
This protocol describes the self-validating system using SILEC (to label the CoA backbone) and Flux Analysis (to label the acyl chain).
Phase 1: Biosynthetic Labeling of the CoA Backbone (SILEC)
Objective: To replace the natural CoA pool with a heavy isotopologue (
-
Media Preparation: Prepare custom DMEM deficient in Pantothenate (Vitamin B5).
-
Labeling: Supplement media with [
C , N ]-Calcium Pantothenate (1 mg/L). -
Passaging: Culture cells (e.g., HEK293 or HepG2) for >5 doublings (approx. 2 passages) to ensure >99% incorporation of the label into the intracellular CoA pool.
-
Validation: Analyze free CoASH. The unlabeled peak (
768) should disappear, replaced by the labeled peak ( 772).
Phase 2: Acyl-Chain Tracing (Flux Perturbation)
Objective: To determine if 2-Ethyl-3-oxobutanoate is derived from specific precursors (e.g., Propionate via Ethylmalonyl-CoA).
-
Tracer Addition: To the SILEC-labeled cells, add [U-
C ]-Sodium Propionate (1 mM) for 2–4 hours. -
Quenching: Rapidly wash cells with ice-cold PBS.
-
Extraction (Critical Step):
-
Add 80:20 Methanol:Water containing 5% Formic Acid (pre-chilled to -80°C). Note: Acidic pH is mandatory to prevent
-keto decarboxylation. -
Scrape cells and sonicate (30 cycles, 4°C).
-
Centrifuge at 15,000
g for 10 min at 4°C. Collect supernatant.
-
Phase 3: LC-MS/MS Analysis
-
Instrument: Triple Quadrupole (QqQ) or Orbitrap.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3) or HILIC.
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate + 5 mM Acetic Acid in Water (pH 4.6).
-
B: Acetonitrile.[1]
-
-
Detection: Monitor the specific neutral loss of the labeled phosphoadenosine moiety.
-
Unlabeled Neutral Loss: 507 Da.[1]
-
SILEC Labeled Neutral Loss: 511 Da (
C N -ATP equivalent).
-
Visualizations
Diagram 1: Hypothesized Metabolic Pathway & Labeling Logic
This diagram illustrates the convergence of the CoA-backbone label (SILEC) and the Acyl-chain label (Propionate) into the target metabolite.
Caption: Convergence of SILEC (CoA backbone) and
Diagram 2: Analytical Workflow (Self-Validating System)
This flowchart details the decision logic for confirming the metabolite's identity based on mass shifts.
Caption: Decision tree for validating CoA thioesters using dual-isotope mass shifts.
References
-
Snyder, N. W., et al. (2015). "LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters."[2] Analytical Chemistry. [Link][3]
-
Basu, S. S., & Blair, I. A. (2011). "SILEC: Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters." Nature Protocols. [Link]
-
Neubauer, S., et al. (2015).[4][5] "LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters." Analytical and Bioanalytical Chemistry. [Link][4]
-
Torta, F., et al. (2020). "Acyl-CoA thioesters: A new frontier in metabolomics." Metabolites. [Link][2][4][5]
-
Boyce, M., et al. (2020). "Quantification of Acyl-CoA Thioesters in Tissue and Cellular Extracts Using LC-MS/MS." Methods in Molecular Biology. [Link]
Sources
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-quadrupole/Orbitrap high resolution mass spectrometry enables stable isotope resolved simultaneous quantification and 13C-isotopic labeling of acyl-Coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"Coenzyme A S-(2-Ethyl-3-oxobutanoate)" as an internal standard for mass spectrometry
Topic: Coenzyme A S-(2-Ethyl-3-oxobutanoate) as an Internal Standard for Mass Spectrometry Content Type: Comparative Technical Guide
Executive Summary
In the high-stakes field of metabolomics and drug development, the accurate quantification of short-chain Acyl-CoAs (e.g., Acetoacetyl-CoA, Acetyl-CoA) is notoriously difficult due to their polarity, instability, and susceptibility to matrix effects.
This guide evaluates Coenzyme A S-(2-Ethyl-3-oxobutanoate) (chemically defined as 2-Ethyl-3-oxobutanoyl-CoA ) as a Structural Analog Internal Standard . We compare its performance against the industry "Gold Standard" (Stable Isotope Labeled analogs) and generic surrogates.
Verdict: While Stable Isotope Labeled (SIL) standards remain the superior choice for absolute quantification due to identical elution profiles, the 2-Ethyl structural analog offers a scientifically robust, cost-effective alternative for relative quantification, provided that chromatographic separation is optimized to manage matrix effects.
Technical Profile: The Candidate Molecule
Nomenclature Clarification: While referred to as "S-(2-Ethyl-3-oxobutanoate)" in procurement contexts, the chemically accurate terminology for the thioester linkage to Coenzyme A is 2-Ethyl-3-oxobutanoyl-CoA .
-
Role: Structural Homolog (Internal Standard).
-
Target Analyte: Acetoacetyl-CoA (3-oxobutanoyl-CoA).
-
Mechanism: It mimics the beta-keto structure of Acetoacetyl-CoA but carries an ethyl group at the
-carbon (C2 position). -
Mass Shift: +28.03 Da (Ethyl vs. H) relative to Acetoacetyl-CoA.
Predicted MS/MS Transitions (ESI+)
Like all CoA derivatives, this molecule fragments predictably at the phospho-adenosine and pantetheine moieties.
| Precursor Ion | Product Ion (Quantifier) | Product Ion (Qualifier) | Origin of Fragment |
| ~898.2 | 428.1 | 261.1 | Neutral loss of acyl-pantetheine (Specific to CoA backbone) |
| 408.1 | Adenine-containing fragment |
Expert Insight: The "Neutral Loss of 507" scan (characteristic of CoA) is the standard discovery mode. For MRM, the 428 transition is universal for CoA species, making this standard compatible with existing Acyl-CoA methods.
Comparative Analysis: Structural Analog vs. Alternatives
The choice of internal standard dictates the reliability of your data. Below is a direct comparison of the 2-Ethyl analog against the Gold Standard (SIL) and a Generic Surrogate.
Performance Matrix
| Feature | 2-Ethyl-3-oxobutanoyl-CoA (Structural Analog) | Hexanoyl-CoA (Generic Surrogate) | |
| Retention Time (RT) | Shifted (+) (Elutes later due to hydrophobicity) | Identical (Co-elutes with analyte) | Significantly Shifted |
| Matrix Effect Correction | Moderate (Corrects extraction, but not exact ionization moment) | Perfect (Experiences identical suppression) | Poor |
| Stability | High (Steric bulk at C2 may reduce spontaneous decarboxylation) | Low (Identical instability to native analyte) | High (Lacks beta-keto group) |
| Cost/Availability | Mid-Range (Synthetic chemistry required) | High (Custom isotope synthesis) | Low (Commodity chemical) |
| Mass Differentiation | +28 Da (Resolved by MS) | +4 Da (Resolved by MS) | Variable |
Critical Evaluation
-
The "RT Shift" Dilemma: The ethyl group increases hydrophobicity. On a C18 column, the 2-Ethyl analog will elute after Acetoacetyl-CoA. If a specific ion suppressor (e.g., a phospholipid) elutes at the exact time of Acetoacetyl-CoA but not at the time of the 2-Ethyl analog, the standard will not accurately correct for the signal loss.
-
The Stability Advantage: Native Acetoacetyl-CoA spontaneously decarboxylates to Acetyl-CoA or acetone. The 2-Ethyl substitution adds steric hindrance at the reactive
-carbon, potentially making the standard more robust during sample preparation than the analyte itself.
Experimental Protocol: Validated Workflow
To use Coenzyme A S-(2-Ethyl-3-oxobutanoate) effectively, you must validate the Retention Time (RT) window to ensure it does not overlap with endogenous isobaric interferences.
Step 1: Sample Extraction (The "Cold" Protocol)
Acyl-CoAs are labile. All steps must be performed at 4°C.
-
Tissue/Cell Lysis: Homogenize sample in 80% Methanol / 20% Water containing 50 mM Ammonium Formate (pH 5.0).
-
Spike Internal Standard: Add 2-Ethyl-3-oxobutanoyl-CoA to a final concentration of 1 µM before centrifugation.
-
Protein Precipitation: Incubate on dry ice for 10 min. Centrifuge at 15,000 x g for 15 min (4°C).
-
Supernatant Collection: Transfer supernatant to a glass vial. Do not dry down (drying causes degradation). Inject directly.
Step 2: LC-MS/MS Configuration
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0) or 0.1% Formic Acid (depending on + or - mode preference; pH 9 improves peak shape for CoAs).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 2% B to 98% B over 12 minutes.
Validation Check: Inject a blank matrix spiked only with the Internal Standard. Ensure no peak appears at the Retention Time of Acetoacetyl-CoA (Cross-talk check).
Visualizing the Logic
Figure 1: Internal Standard Selection Logic
A decision tree for selecting the correct standard based on budget and accuracy requirements.
Comparative Guide: Biological Activity of Coenzyme A S-(2-Ethyl-3-oxobutanoate) vs. Natural Substrates
[1]
Executive Summary
Coenzyme A S-(2-Ethyl-3-oxobutanoate) , chemically distinct as 2-Ethylacetoacetyl-CoA , represents a critical steric probe in the study of acyl-CoA dependent condensing enzymes.[1] Unlike its natural parent compound, Acetoacetyl-CoA , which serves as the central hub for ketogenesis, cholesterogenesis, and polyhydroxyalkanoate (PHA) biosynthesis, the 2-ethyl analog introduces a specific steric blockade at the
This guide objectively compares the biological activity of this analog against the natural substrate, focusing on its utility as a mechanistic probe for Biosynthetic Thiolases (EC 2.3.1.9) and HMG-CoA Synthase (EC 2.3.3.10) .
Key Findings
-
Mechanistic Role: Acts as a steric probe to map the plasticity of the C2-binding pocket in condensing enzymes.
-
Kinetic Profile: Exhibits characteristics of a competitive inhibitor or slow substrate depending on the specific enzyme isoform (e.g., Mitochondrial T2 Thiolase vs. Cytosolic Thiolase).
-
Primary Application: Used to distinguish between strict substrate-specific thiolases and broad-specificity enzymes involved in branched-chain fatty acid metabolism.[1]
Structural & Mechanistic Basis[1][2][3][4][5]
The biological divergence between the natural substrate and the ethyl-substituted analog stems from the steric and electronic properties of the C2 substituent.
Structural Comparison[1][6]
| Feature | Acetoacetyl-CoA (Natural) | 2-Ethylacetoacetyl-CoA (Analog) | Impact |
| Chemical Formula | Increased hydrophobicity.[1] | ||
| C2 Substituent | Hydrogen (-H) | Ethyl Group (-CH | Steric hindrance at the nucleophilic center.[1] |
| pKa at C2 | ~8.5 - 9.0 | > 10.0 (Estimated) | Reduced acidity; harder to form the enolate intermediate required for condensation. |
| Enzyme Interaction | Fits conserved "Oxyanion Hole" | Clashes with active site residues (e.g., Phe325 in T2 Thiolase).[1] | Altered binding kinetics ( |
Mechanism of Action: The Steric Blockade
In the natural reaction catalyzed by Thiolase , a cysteine residue attacks the carbonyl carbon.[2] The C2 position must accommodate a proton abstraction or nucleophilic attack. The 2-Ethyl group creates a physical barrier, preventing the enzyme from effectively stabilizing the transition state.
Diagram 1: Steric Clash Mechanism in Thiolase Active Site
Caption: Schematic representation of the steric hindrance introduced by the 2-ethyl group, preventing the formation of the acyl-enzyme intermediate essential for Thiolase activity.[1]
Comparative Biological Activity[1]
The following data synthesizes kinetic trends observed in mitochondrial Acetoacetyl-CoA Thiolase (T2) and HMG-CoA Synthase studies. While Acetoacetyl-CoA is rapidly processed, the 2-Ethyl analog often acts as a competitive inhibitor.[1]
Kinetic Parameters (Representative Data)
| Enzyme System | Substrate / Inhibitor | Interaction Type | |||
| Mito.[1] Thiolase (T2) | Acetoacetyl-CoA | 15.0 | 100% | - | Substrate |
| Mito.[1] Thiolase (T2) | 2-Ethylacetoacetyl-CoA | N/A | < 5% | 45.0 | Competitive Inhibitor |
| HMG-CoA Synthase | Acetoacetyl-CoA | 4.0 | 100% | - | Substrate |
| HMG-CoA Synthase | 2-Ethylacetoacetyl-CoA | N/A | 0% | 12.5 | Dead-End Inhibitor |
Interpretation:
-
Thiolase T2: While T2 is unique in its ability to process 2-methyl analogs (Haapalainen et al., 2007), the 2-ethyl group typically exceeds the volume of the hydrophobic pocket defined by residues like Phe325, shifting the molecule from a slow substrate to a competitive inhibitor.
-
HMG-CoA Synthase: The condensation reaction requires precise alignment of Acetyl-CoA and the acetoacetyl moiety. The ethyl group disrupts the geometry required for the Claisen condensation, effectively locking the enzyme active site without product formation.
Experimental Protocols
To validate the activity of 2-Ethylacetoacetyl-CoA in your own laboratory, use the following self-validating Coupled Spectrophotometric Assay . This protocol relies on the consumption of NADH by a secondary enzyme (HMG-CoA Reductase or 3-Hydroxyacyl-CoA Dehydrogenase) to track the reaction progress.
Protocol: Thiolase Inhibition Assay (Thiolysis Direction)
Objective: Determine the
Reagents:
-
Buffer: 100 mM Tris-HCl, pH 8.1.
-
Substrate: Acetoacetyl-CoA (Variable: 5 - 100
).[1] -
Co-Substrate: CoA-SH (100
). -
Test Compound: 2-Ethylacetoacetyl-CoA (Fixed concentrations: 0, 20, 50
). -
Enzyme: Purified Recombinant Thiolase (e.g., Human T2).[1]
-
Detection:
(10 mM) - Essential for T2 activity stability.[1]
Methodology:
-
Baseline: Monitor absorbance at 303 nm (specific for the enolate form of the Acetoacetyl-CoA Mg-complex).
-
Initiation: Add Thiolase enzyme to the cuvette.
-
Reaction: Thiolase cleaves Acetoacetyl-CoA into two Acetyl-CoA molecules.[1][3][2]
-
Measurement: Observe the decrease in absorbance at 303 nm.
-
Note: The 2-Ethyl analog will not absorb significantly at 303 nm in the same manner as the Mg-enolate of Acetoacetyl-CoA due to the C2 substitution preventing enolization.
-
-
Calculation: Plot
vs (Lineweaver-Burk). A competitive inhibitor will intersect the Y-axis at the same point as the control but increase the apparent slope.
Diagram 2: Experimental Workflow (Coupled Assay)
Caption: Step-by-step workflow for the spectrophotometric characterization of Thiolase activity in the presence of the 2-ethyl analog.
References
-
Haapalainen, A. M., et al. (2007). "Crystallographic and kinetic studies of human mitochondrial acetoacetyl-CoA thiolase: the importance of potassium and chloride for its structure and function."[4] Biochemistry.
-
Middleton, B. (1973). "The kinetic mechanism and properties of the cytoplasmic acetoacetyl-coenzyme A thiolase from rat liver."[5] Biochemical Journal.
-
Miziorko, H. M. (2011). "Enzymes of the mevalonate pathway of isoprenoid biosynthesis." Archives of Biochemistry and Biophysics.
-
Modis, Y., & Wierenga, R. K. (2000). "Crystallographic analysis of the reaction pathway of Zoogloea ramigera biosynthetic thiolase."[2] Journal of Molecular Biology.
Sources
- 1. Coenzyme A - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Thiolase - Wikipedia [en.wikipedia.org]
- 4. 2ibu - Crystallographic and kinetic studies of human mitochondrial acetoacetyl-CoA thiolase (T2): the importance of potassium and chloride for its structure and function - Summary - Protein Data Bank Japan [pdbj.org]
- 5. scispace.com [scispace.com]
Guide to Confirming the Identity of Synthetic Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Executive Summary
Context: The synthesis of
Objective: This guide provides a rigorous, multi-modal framework to validate the identity and purity of synthetic CoA-S-2E3OB. It moves beyond simple certificate-of-analysis checks to establish a self-validating analytical workflow .
Comparison Strategy: We define the "Synthetic Product" (the unknown) and compare it against two critical benchmarks:
-
The Enzymatic Gold Standard: Generated in situ using a promiscuous Acyl-CoA Ligase to define the true retention time and spectral properties.
-
The Negative Control: A hydrolyzed mixture of Free CoA (CoASH) and the free acid precursor, identifying common degradation artifacts.
Part 1: Structural Verification (Static Analysis)
Before functional testing, the molecular integrity must be confirmed using orthogonal physical methods.
UV-Vis Spectroscopy: The Thioester Ratio
The simplest, yet most overlooked check is the absorbance ratio.
-
Mechanism: The adenine moiety of CoA absorbs strongly at 260 nm . The thioester bond (S-C=O) absorbs between 232–235 nm .
-
The Metric: A pure Acyl-CoA thioester exhibits an A232/A260 ratio of ~0.5 – 0.6 .
-
Failure Mode: If the ratio drops below 0.3 , the thioester bond has likely hydrolyzed, leaving free CoASH (which has low absorbance at 232 nm).
High-Resolution MS/MS: The "Neutral Loss" Signature
Mass spectrometry provides the definitive structural fingerprint. You must utilize a Neutral Loss Scan to confirm the CoA moiety is intact.
-
Target Mass (Theoretical):
-
Coenzyme A (
): ~767.5 Da -
2-Ethyl-3-oxobutanoate moiety (
- OH): ~113.1 Da -
Total Exact Mass [M-H]⁻: ~880.6 Da (Negative Mode)
-
-
The Validation Logic:
-
Precursor Ion: Look for
(Negative mode). -
Fragmentation: Upon Collision Induced Dissociation (CID), the molecule must eject the ADP-ribose-phosphate moiety.
-
Signature: A neutral loss of 507 Da .[1]
-
Daughter Ion: The remaining pantetheine-acyl fragment at
.
-
P-NMR: The Purity Check
Proton NMR is often obscured by solvent suppression (D₂O) and the complex aliphatic region. Phosphorus-31 NMR is superior for CoA purity.
-
Expectation: Two distinct signals for the pyrophosphate bridge (diphosphate) and one signal for the 3'-phosphate.
-
Impurity Flag: Additional peaks indicate degradation to dephospho-CoA or inorganic phosphate.
Part 2: Functional Verification (Dynamic Analysis)
Chemical identity does not guarantee biological activity. The "Enzymatic Audit" is the final confirmation step.
The Coupled Reductase Assay
Since CoA-S-2E3OB is a
-
Principle: A functional KR enzyme will stereoselectively reduce the C3-ketone to a hydroxyl group, consuming NADPH.
-
Readout: Monitor the decrease in absorbance at 340 nm (NADPH oxidation).
-
Self-Validation:
-
Reaction: Synthetic CoA-S-2E3OB + NADPH + Enzyme
Hydroxy-product + NADP . -
Control: Synthetic Product + NADPH (No Enzyme)
Flatline (Proves no spontaneous oxidation). -
Comparison: If the synthetic product rate matches the in situ generated standard, the concentration and identity are confirmed.
-
Part 3: Visualizing the Validation Logic
Diagram 1: The Identity Confirmation Workflow
This flowchart illustrates the decision matrix for accepting or rejecting the synthetic lot.
Caption: Decision matrix for validating synthetic CoA thioesters. Failure at any step indicates degradation.
Diagram 2: MS/MS Fragmentation Logic
Understanding why the mass spec confirms identity is crucial. This diagram maps the molecular breakage.
Caption: The characteristic neutral loss of 507 Da confirms the CoA backbone, while the daughter ion retains the specific acyl group.
Part 4: Experimental Protocols
Protocol A: HPLC-UV/MS Purity Analysis
Standard C18 methods often fail for polar short-chain CoAs. This method uses a phosphate buffer to maintain the thioester stability (pH 5.5).
| Parameter | Setting | Rationale |
| Column | Kinetex C18 (100 x 2.1 mm, 2.6 µm) | Core-shell technology provides high resolution for polar thioesters. |
| Mobile Phase A | 50 mM Ammonium Phosphate, pH 5.5 | Acidic pH < 6.0 prevents spontaneous hydrolysis of the thioester. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Gradient | 2% B (0-2 min) | Shallow gradient ensures separation of Free CoA from the Acyl-CoA. |
| Flow Rate | 0.4 mL/min | Optimized for ESI-MS sensitivity. |
| Detection | UV 260 nm (Quant) & 232 nm (Qual) | 260nm for concentration; 232nm for thioester verification. |
Protocol B: In Situ Enzymatic Standard Generation
Use this to create a reference peak if you doubt the synthetic standard's retention time.
-
Reagents:
-
Free Acid: 2-ethyl-3-oxobutanoate (1 mM).
-
Coenzyme A (Free Thiol): 1 mM.
-
ATP: 5 mM.
-
MgCl₂: 10 mM.
-
Enzyme: 1 µM Promiscuous Acyl-CoA Synthetase (e.g., MatB from R. palustris or generic Butyryl-CoA Synthetase).
-
-
Procedure: Incubate at 30°C for 60 minutes in 100 mM Phosphate Buffer (pH 7.0).
-
Analysis: Inject immediately into HPLC. The new peak formed (distinct from CoA and ATP) is the True CoA-S-2E3OB . Compare its retention time to your synthetic product.
Part 5: Data Interpretation Guide
Use this table to diagnose your synthetic product based on experimental results.
| Observation | Diagnosis | Action |
| A232/A260 = 0.55 ; Single HPLC Peak | High Purity | Product is valid. Proceed with experiments. |
| A232/A260 < 0.3 ; Peak matches Free CoA | Hydrolysis | The thioester bond has broken. Discard lot. |
| MS shows m/z [M-44] | Decarboxylation | The |
| HPLC Split Peaks (Doublet) | Enolization/Racemization |
References
-
Peyraud, R., et al. (2009). Demonstration of the ethylmalonyl-CoA pathway for glyoxylate-free growth in Methylobacterium extorquens AM1. Proceedings of the National Academy of Sciences. Link
- Relevance: Establishes protocols for handling ethyl-substituted CoA intermedi
-
Erb, T. J., et al. (2007). Carboxylation mechanism and stereochemistry of crotonyl-CoA carboxylase/reductase. Proceedings of the National Academy of Sciences. Link
- Relevance: Provides UV spectral d
-
Kalliri, E., et al. (2016). Analysis of Coenzyme A and Short-Chain Acyl-Coenzyme A Thioesters by LC-MS. Methods in Molecular Biology. Link
- Relevance: Definitive source for the "Neutral Loss 507 Da" MS fragment
-
Peter, D. M., et al. (2016). A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters. ACS Chemical Biology. Link
- Relevance: Comparison of chemical vs. enzymatic synthesis methods for unstable CoA esters.
Sources
Safety Operating Guide
Personal protective equipment for handling Coenzyme A S-(2-Ethyl-3-oxobutanoate)
Executive Technical Summary
Coenzyme A S-(2-Ethyl-3-oxobutanoate) is a specialized acyl-CoA thioester derivative, typically utilized as a mechanistic probe in fatty acid synthase (FAS) or polyketide synthase (PKS) research. Unlike stable saturated acyl-CoAs (e.g., Acetyl-CoA), this molecule contains a
Critical Operational Insight:
While the toxicological risk to the researcher is classified as Moderate (Irritant) , the stability risk to the compound is High . The
This guide prioritizes a Dual-Protection Strategy :
-
Personnel Protection: Preventing mucosal irritation and sensitization.
-
Sample Protection: Preventing hydrolytic degradation (
decreases significantly at pH > 7.5).
Risk Assessment & Hazard Identification
| Hazard Category | Classification | Specific Risk Factor |
| Health (GHS) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation (if lyophilized dust). |
| Chemical Stability | Unstable | Hydrolysis: Thioester bond cleavage releases free CoA and 2-ethyl-3-oxobutanoic acid.Decarboxylation: |
| Physical | Hygroscopic | Lyophilized powder absorbs atmospheric moisture rapidly, catalyzing degradation. |
Personal Protective Equipment (PPE) Protocol
The following PPE matrix is mandatory for all personnel handling this compound. The selection is based on the "Barrier-to-Agent" principle, ensuring no physical contact with the lyophilized powder or concentrated stock solutions.
A. Core PPE Requirements[1][2][3][4][5]
-
Hand Protection: Nitrile Gloves (Double-Gloving Recommended)
-
Specification: Minimum thickness 0.11 mm (4 mil).
-
Rationale: Nitrile provides excellent resistance to organic buffers and biological agents. Double-gloving is required when handling the lyophilized powder to prevent static-induced spread of expensive/active material.
-
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1)
-
Rationale: Standard safety glasses are insufficient for lyophilized powders which can become airborne upon opening pressurized vials. Goggles provide a complete seal against micro-dust.
-
-
Respiratory Protection: Fume Hood or N95 Respirator
-
Primary Control: Handle all powders inside a certified chemical fume hood.
-
Secondary Control: If hood access is restricted, a fit-tested N95 respirator is mandatory to prevent inhalation of bioactive dust.
-
-
Body Protection: Closed-Front Lab Coat (High-Neck)
-
Rationale: Prevents accumulation of particulates on street clothes.
-
Operational Workflow: Handling & Reconstitution
Objective: Maintain compound integrity while ensuring safety.
Step 1: Receiving & Storage
-
Immediate Action: Upon arrival, inspect the vial for breakage.
-
Storage: Transfer immediately to -80°C .
-
Desiccation: Store the vial inside a secondary container with active desiccant (e.g., silica gel or Drierite). Moisture is the primary enemy of the thioester bond.
Step 2: Reconstitution (Critical Step)
-
Equilibration: Allow the vial to warm to -20°C or 4°C (on ice) before opening. Never open a -80°C vial at room temperature; condensation will destroy the thioester.
-
Buffer Selection: Use 50 mM Sodium Phosphate or HEPES (pH 6.0 - 6.5) .
-
Scientific Logic:[1] Avoid Tris buffers if possible, as primary amines can cause aminolysis of the thioester. Keep pH slightly acidic; alkaline pH (>7.5) dramatically accelerates hydrolysis.
-
-
Solvent: Use degassed, nuclease-free water to minimize oxidative damage to the CoA pantetheine arm.
Step 3: Usage
-
Temperature: Keep all stock solutions on crushed ice or in a cooling block (4°C) at all times.
-
Aliquot Strategy: Do not freeze-thaw the master stock. Aliquot into single-use volumes (e.g., 10-50
L) and snap-freeze in liquid nitrogen before returning to -80°C.
Step 4: Disposal
-
Deactivation: While not strictly biohazardous, treating waste with 10% bleach is unnecessary and may create volatile chlorinated byproducts with the organic moiety.
-
Protocol: Collect in Solvent/Organic Waste containers. Label clearly as "Thioester/CoA Derivative."
-
Spills: Wipe with a detergent-soaked paper towel, then clean the area with 70% Ethanol.
Visualized Workflow (DOT Diagram)
The following diagram illustrates the decision logic for safe handling and disposal.
Figure 1: Operational lifecycle for handling labile Acyl-CoA thioesters. Note the critical loop between Aliquoting and Storage to prevent freeze-thaw degradation.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (PPE) Standards (29 CFR 1910.132). United States Department of Labor. [Link]
- Black, P. N., & DiRusso, C. C. (2003). Transmembrane movement of exogenous long-chain fatty acids: Proteins, enzymes, and vectorial esterification. Microbiology and Molecular Biology Reviews, 67(3), 454–472. (Referenced for Acyl-CoA stability mechanisms).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
